MRS5698
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The A3 Adenosine Receptor Agonist MRS5698: A Deep Dive into its Mechanism of Action in Neuropathic Pain
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist, in the context of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of adenosine receptor modulators for pain management.
Core Mechanism of Action
This compound exerts its analgesic effects in neuropathic pain states through the selective activation of the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is primarily coupled to inhibitory G proteins (Gi/o), and its activation by this compound initiates a cascade of intracellular signaling events that collectively lead to a reduction in neuronal hyperexcitability and neuroinflammation, two key drivers of neuropathic pain.[1][2]
The primary downstream effects of this compound-mediated A3AR activation include:
-
Inhibition of Adenylyl Cyclase: Reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: Notably, the inhibition of N-type voltage-gated calcium channels (CaV2.2) in dorsal root ganglion (DRG) neurons, which reduces neurotransmitter release.[1]
-
Suppression of Neuroinflammation: Decreases the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the release of the anti-inflammatory cytokine IL-10.[1][2] This is achieved in part by modulating the activity of glial cells (microglia and astrocytes) in the spinal cord.
-
Activation of Descending Inhibitory Pain Pathways: Engages supraspinal serotonergic and noradrenergic circuits that dampen nociceptive signals at the spinal level.
-
Reduction of Spinal Cord Sensitization: Decreases the excitability of wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, demonstrating its high affinity, selectivity, and in vivo efficacy.
| Parameter | Species | Value | Reference |
| Ki (A3AR) | Human | ~3 nM | MedChemExpress |
| Mouse | ~3 nM | MedChemExpress | |
| Selectivity | A3 vs. A1 & A2A | >1000-fold | R&D Systems, Tocris Bioscience |
Table 1: In Vitro Binding Affinity and Selectivity of this compound. This table highlights the high and selective affinity of this compound for the A3 adenosine receptor.
| Neuropathic Pain Model | Species | Treatment | Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intrathecal this compound | Mechanical Allodynia | Dose-dependent reversal of paw withdrawal threshold | [1] |
| Chemotherapy-Induced (Oxaliplatin) | Rat | Intrathecal this compound (3 nmol/day for 25 days) | Mechano-allodynia and hyperalgesia | Prevention of neuropathic pain development | MedChemExpress |
| Chemotherapy-Induced (Oxaliplatin) | Rat | Intrathecal this compound (3 nmol/day for 25 days) | NLRP3/IL-1β expression in spinal cord | Attenuation of neuroinflammation | MedChemExpress |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Neuropathic Pain. This table summarizes the analgesic effects of this compound in preclinical models of neuropathic pain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound in a preclinical model of neuropathic pain.
Caption: Signaling pathway of this compound in a neuron.
References
The Role of the A3 Adenosine Receptor (A3AR) in Psoriasis Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. Emerging evidence points to the A3 adenosine receptor (A3AR), a G protein-coupled receptor, as a key player in the pathogenesis of psoriasis and a promising therapeutic target. This technical guide provides a comprehensive overview of the role of A3AR in psoriasis, detailing its expression, signaling pathways, and the therapeutic potential of A3AR modulation. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key molecular pathways to serve as a valuable resource for researchers and drug development professionals in the field of dermatology and immunology.
A3AR Expression in Psoriasis
Studies have consistently demonstrated the overexpression of A3AR in both the skin lesions and peripheral blood mononuclear cells (PBMCs) of psoriasis patients compared to healthy individuals[1][2][3][4]. This upregulation suggests a significant role for A3AR in the inflammatory processes underlying the disease.
Table 1: A3AR Expression in Psoriasis Patients
| Tissue/Cell Type | Method | Finding | Reference |
| Psoriatic Skin Biopsy | Real-Time PCR | High A3AR mRNA expression in lesional skin compared to adjacent healthy tissue. | [2] |
| PBMCs | Western Blot | Significantly higher A3AR protein expression in psoriasis patients (n=48) compared to healthy subjects (n=50) (p=0.0001). | [2] |
| Psoriatic Skin Biopsy | Immunohistochemistry | High A3AR expression observed in a representative skin lesion from a psoriasis patient. | [2] |
A3AR Signaling in Psoriasis Pathogenesis
A3AR activation, primarily through Gαi protein coupling, initiates a signaling cascade that plays a crucial role in modulating the inflammatory response in psoriasis. The downstream effects of A3AR activation are multifaceted, impacting key signaling pathways such as NF-κB and influencing the production of pro-inflammatory cytokines.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. In psoriasis, the NF-κB pathway is constitutively active, driving the production of inflammatory cytokines and promoting keratinocyte proliferation. A3AR agonists have been shown to exert their anti-inflammatory effects by downregulating the NF-κB signaling pathway[1][2].
Activation of A3AR by an agonist, such as Piclidenoson, leads to the inhibition of downstream signaling molecules, which in turn prevents the degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
The Wnt Signaling Pathway
The Wnt signaling pathway is known to be involved in cell proliferation and differentiation, and its dysregulation has been implicated in psoriasis[5]. While direct evidence linking A3AR to Wnt signaling in the specific context of psoriasis is still emerging, some studies suggest that A3AR agonists can modulate the Wnt pathway in other inflammatory conditions. Knockdown of Wnt5a, a non-canonical Wnt ligand overexpressed in psoriatic lesions, has been shown to suppress keratinocyte proliferation and induce apoptosis by inhibiting both the Wnt/β-catenin (canonical) and Wnt5a/Ca2+ (non-canonical) pathways[6]. The potential interplay between A3AR and Wnt signaling in psoriasis warrants further investigation.
Therapeutic Implications: A3AR Agonists
The overexpression of A3AR in psoriatic tissue and its role in downregulating inflammatory pathways make it an attractive target for therapeutic intervention. A3AR agonists, such as Piclidenoson (CF101), have been developed and evaluated in clinical trials for the treatment of moderate-to-severe plaque psoriasis.
Table 2: Clinical Trial Data for Piclidenoson (CF101) in Psoriasis
| Trial Phase | Dosage | Primary Endpoint | Results | Reference |
| Phase 2 | 2 mg BID | Change in PASI score from baseline at 12 weeks | Statistically significant improvement vs. placebo at weeks 8 and 12 (P=0.047 and P=0.031, respectively). 35.3% of patients achieved PASI 50. | |
| Phase 2/3 | 2 mg BID | PASI 75 at week 12 | Did not meet primary endpoint at week 12 (8.5% vs. 6.9% for placebo). However, at week 32, mean PASI improvement was 57% from baseline (P<0.001), with 35.5% achieving PASI 75. | |
| Phase 3 (COMFORT-1) | 3 mg BID | PASI 75 at Week 16 vs. placebo | Met primary endpoint: 9.7% for Piclidenoson vs. 2.6% for placebo (p=0.037). | [7] |
Effect on Pro-inflammatory Cytokines
A key mechanism of action of A3AR agonists is the inhibition of pro-inflammatory cytokines that are central to psoriasis pathogenesis, notably Interleukin-17 (IL-17) and Interleukin-23 (IL-23)[1][4][7]. In vitro studies using human keratinocytes (HaCaT cells) have demonstrated that Piclidenoson can decrease the expression levels of both IL-17 and IL-23[1][4]. This effect is mediated through the deregulation of the NF-κB signaling pathway[1][4].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of A3AR in psoriasis.
Western Blot for A3AR Expression in Human Keratinocytes (HaCaT)
This protocol describes the detection and quantification of A3AR protein expression in HaCaT cells.
Materials:
-
HaCaT cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10-12%)
-
PVDF membrane
-
Primary antibody: Polyclonal anti-human A3AR antibody (e.g., from Santa Cruz Biotechnology Inc.)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Detection Reagent
-
β-actin antibody (loading control)
Procedure:
-
Protein Extraction:
-
Culture HaCaT cells to desired confluency.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-A3AR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL Western Blotting Detection Reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize A3AR band intensity to the β-actin loading control.
-
References
- 1. Inhibition of IL-17 and IL-23 in Human Keratinocytes by the A3 Adenosine Receptor Agonist Piclidenoson - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Serum Interleukin-17 and Interleukin-23 Levels Following Narrow Band Ultraviolet B Treatment in Patients with Moderate-to-severe Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Evidence for altered Wnt signaling in psoriatic skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Inhibition of IL-17 and IL-23 in Human Keratinocytes by the A3 Adenosine Receptor Agonist Piclidenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS5698: A Comprehensive Technical Guide to its Binding Affinity and Selectivity for the Human A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of MRS5698, a potent and highly selective agonist for the human A3 adenosine receptor (A3AR). The information presented herein is intended to support researchers and drug development professionals in the fields of pharmacology, medicinal chemistry, and molecular biology.
Core Data Summary
The binding affinity and selectivity of this compound for the human A3 adenosine receptor (A3AR) have been characterized through extensive radioligand binding assays. This compound demonstrates a high affinity for the human A3AR, with a reported inhibition constant (Ki) of approximately 3 nM.[1][2][3] This potent binding is coupled with exceptional selectivity over other human adenosine receptor subtypes (A1, A2A, and A2B), where it exhibits over 3000-fold greater selectivity for the A3AR.[1]
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| A3AR | ~3 nM |
| A1AR | >9000 nM |
| A2AAR | >9000 nM |
| A2BAR | >9000 nM |
Note: The Ki values for A1AR, A2AAR, and A2BAR are extrapolated based on the reported >3000-fold selectivity of this compound for A3AR.
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay for A3AR
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human A3AR are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Cell membranes expressing the human A3AR.
-
A fixed concentration of a selective A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA or [³H]PSB-11).
-
Varying concentrations of the unlabeled competitor ligand (this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive A3AR ligand.
-
The reaction mixture is incubated to allow for binding equilibrium to be reached.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of A3AR activation by this compound, which is typically the inhibition of cyclic adenosine monophosphate (cAMP) production.
1. Cell Culture and Treatment:
-
Cells expressing the human A3AR are seeded in multi-well plates.
-
The cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.
-
The cells are then treated with varying concentrations of this compound.
2. cAMP Measurement:
-
Following incubation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
3. Data Analysis:
-
The results are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect on cAMP production) is calculated.
Visualizations
A3AR Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi protein. Upon activation by an agonist like this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade can further modulate downstream effectors, including Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: A3AR signaling pathway activated by this compound.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of this compound for the A3AR involves a series of sequential steps, from preparing the biological materials to analyzing the final data.
Caption: Workflow for radioligand binding assay.
References
- 1. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of MRS5698: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 is a potent and highly selective agonist of the A3 adenosine receptor (A3AR), demonstrating promise as a therapeutic agent, particularly in the management of chronic neuropathic pain.[1] A comprehensive understanding of its pharmacokinetic (PK) properties and oral bioavailability is critical for its continued preclinical and potential clinical development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, supported by experimental data and detailed methodologies.
Pharmacokinetic and ADME Profile
The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies. While exhibiting high potency and selectivity for its target, the compound demonstrates low oral bioavailability, a key consideration for its therapeutic application.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key quantitative data obtained from preclinical studies of this compound.
| Parameter | Value | Species/System | Dosing | Source |
| Oral Bioavailability (%F) | 5% | Rat | Oral | [2][3] |
| Half-Life (t½) | 1.09 hours | Mouse | 1 mg/kg, intraperitoneal | [1][2][3] |
| Peak Plasma Concentration (Cmax) | 204 nM | Mouse | 1 mg/kg, intraperitoneal (at 1 hour) | [1][2][3] |
| Area Under the Curve (AUC) | 213 ng·h/mL | Mouse | 1 mg/kg, intraperitoneal | [1][2][3] |
| Plasma Protein Binding | High | In vitro | Not Applicable | [1][2][3] |
| Caco-2 Efflux Ratio | 86 | In vitro | Not Applicable | [1][2][3] |
| Cytochrome P450 (CYP) Inhibition | No inhibition at <10 µM | In vitro | Not Applicable | [1][2][3] |
| In Vitro Stability | Very Stable | In vitro | Not Applicable | [1] |
| Tolerability | Well-tolerated up to 200 mg/kg | Rat | Intraperitoneal | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the protocols for the key experiments cited.
Oral Bioavailability Study
The oral bioavailability of this compound was determined in rats. While the specific study protocol is not publicly detailed, a standard approach involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing:
-
Intravenous (IV) Administration: A solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) is administered as a bolus dose via the tail vein to establish the reference AUC.
-
Oral (PO) Administration: this compound is suspended in an appropriate vehicle (e.g., carboxymethylcellulose) and administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The AUC for both IV and PO routes is calculated using non-compartmental analysis. Oral bioavailability (%F) is then calculated using the formula: %F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Caco-2 Permeability Assay
The Caco-2 permeability assay is an in vitro model used to predict intestinal drug absorption and identify potential for active efflux. The high efflux ratio of 86 for this compound suggests that it is a substrate for intestinal efflux transporters, which contributes to its low oral bioavailability.[1][2][3]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport:
-
Apical to Basolateral (A to B) Transport: this compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B to A) Transport: this compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.
-
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.
Plasma Protein Binding Assay
The high degree of plasma protein binding of this compound was likely determined using equilibrium dialysis, a common method for this assessment.
-
Method: Equilibrium dialysis is performed using a device with two chambers separated by a semi-permeable membrane.
-
Procedure:
-
One chamber is filled with plasma spiked with this compound.
-
The other chamber is filled with a protein-free buffer solution.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Analysis: The concentrations of this compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then determined.
Signaling Pathway and Experimental Workflow Diagrams
A3 Adenosine Receptor Signaling in Neuropathic Pain
This compound exerts its analgesic effects through the activation of the A3 adenosine receptor, which is coupled to Gi proteins. This initiates a signaling cascade that ultimately reduces neuronal hyperexcitability and neuroinflammation in the context of neuropathic pain.
Caption: A3AR signaling cascade initiated by this compound leading to analgesia.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
The evaluation of a drug candidate like this compound follows a structured workflow from initial in vitro screening to in vivo characterization.
References
- 1. Adenosine A3 agonists reverse neuropathic pain via T cell-mediated production of IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor agonist attenuates neuropathic pain by suppressing activation of microglia and convergence of nociceptive inputs in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698: A Technical Guide to a High-Affinity A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of MRS5698, a potent and highly selective agonist for the A3 adenosine receptor (A3AR). This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the A3AR, particularly in the contexts of neuropathic pain, inflammation, and cancer.
Pharmacological Profile
This compound, chemically known as (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a rigidified (N)-methanocarba adenosine analogue.[1] This structural constraint confers exceptional affinity and selectivity for the A3AR.[1]
This compound demonstrates high affinity for both human and mouse A3ARs, with Ki values in the low nanomolar range.[2][3] Its selectivity for the A3AR over other adenosine receptor subtypes is substantial, exceeding 1000 to 3000-fold, which minimizes off-target effects and makes it a precise tool for research.[4]
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference(s) |
| A3AR | Human | ~3 nM | [2][3] |
| A3AR | Mouse | ~3 nM | [2][3] |
| A1AR | Human | >3,000 nM | [4] |
| A2AAR | Human | >3,000 nM | [4] |
Table 1: Binding Affinity and Selectivity of this compound.
Preclinical studies have characterized the pharmacokinetic profile of this compound, indicating its suitability for in vivo investigations. While its oral bioavailability is low, it demonstrates efficacy when administered systemically.[2][4]
| Parameter | Species | Value | Route | Reference(s) |
| Half-life (t½) | Mouse | 1.09 h | 1 mg/kg i.p. | [2][4] |
| Cmax | Mouse | 204 nM | 1 mg/kg i.p. | [2][4] |
| AUC | Mouse | 213 ng × h/mL | 1 mg/kg i.p. | [2][4] |
| Oral Bioavailability (%F) | Rat | 5% | N/A | [2][4] |
Table 2: Pharmacokinetic Parameters of this compound.
Mechanism of Action and Signaling Pathways
The A3AR is a G protein-coupled receptor (GPCR) that preferentially couples to the Gi protein.[3] As a potent agonist, this compound activates the A3AR, initiating a cascade of intracellular signaling events.
The primary mechanism involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Beyond cAMP modulation, A3AR activation by agonists like this compound can stimulate mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), often through the activation of phosphatidylinositol-3-kinase (PI3K) and Akt.[6][7] These pathways are integral to the anti-inflammatory and cytoprotective effects observed with A3AR activation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling of A3AR Activation by MRS5698
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular signaling cascades initiated by the activation of the A3 Adenosine Receptor (A3AR) with the potent and highly selective agonist, MRS5698. A3AR, a G protein-coupled receptor (GPCR), is a significant therapeutic target for inflammatory diseases, cancer, and neuropathic pain.[1][2][3] this compound is a critical pharmacological tool for elucidating these pathways due to its high affinity and >3000-fold selectivity for the A3AR over other adenosine receptor subtypes.[4][5] This guide details the principal signaling pathways, presents quantitative data from functional assays, outlines key experimental protocols, and provides visual diagrams to illustrate these complex processes.
Core Signaling Pathways of A3AR Activation
Activation of the A3AR by this compound initiates multiple downstream signaling cascades through both G protein-dependent and independent mechanisms. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex, but also engages other pathways critical to its physiological effects.[4][6]
-
Gαi-Adenylyl Cyclase-cAMP Pathway: As a canonical Gαi-coupled receptor, A3AR activation inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), affecting the phosphorylation state and activity of numerous downstream targets.[2]
-
Gβγ-PLC-Calcium Mobilization Pathway: Upon G protein activation, the dissociated Gβγ subunits can activate Phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][9] this compound is a full agonist in stimulating this pathway.[9]
-
MAPK Pathways (ERK, p38, JNK): A3AR activation stimulates various Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for regulating cell proliferation, differentiation, and inflammatory responses.[2][6] These pathways include the Extracellular signal-Regulated Kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinase (JNK).[2][9] The specific MAPK pathway activated can be cell-type dependent.
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another key downstream effector of A3AR. This pathway is vital for cell survival and proliferation and has been shown to be modulated by A3AR agonists in various cell types, including cancer cells and cardiomyocytes.[2][10]
-
β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins are recruited to the A3AR.[7][11] This process is fundamental for receptor desensitization and internalization, but β-arrestin also acts as a scaffold protein to initiate G protein-independent signaling cascades.[7]
-
Modulation of Transcription Factors (NF-κB): A3AR signaling significantly impacts the activity of transcription factors like Nuclear Factor-kappa B (NF-κB).[9][12][13] In inflammatory and cancer cells, A3AR agonists can modulate the NF-κB and Wnt signaling pathways, leading to the inhibition of tumor cell growth and anti-inflammatory effects.[3][13][14]
Caption: A3AR signaling pathways activated by this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters of this compound at the A3AR, providing a basis for experimental design and data comparison.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Species/Cell Line | Assay Type | Value | Reference(s) |
| Binding Affinity (Ki) | Human | Radioligand Binding | ~3 nM | [1][4][5] |
| Mouse | Radioligand Binding | ~3 nM | [1][4][5] | |
| cAMP Inhibition | HEK-293T (hA3AR) | cAMP Assay | Nearly full agonist | [9] |
| Calcium Mobilization (EC50) | CHO (hA3AR) | Fluorescence Assay | 17.3 ± 4.7 nM | [9][15] |
| Calcium Mobilization (Efficacy) | CHO (hA3AR) | Fluorescence Assay | Equi-efficacious to NECA (full agonist) | [9][15] |
Table 2: Gene Regulation by this compound in Differentiated HL-60 Cells
Treatment: 1 µM this compound for 20 minutes.
| Gene Category | Upregulated Genes (≥3-fold) | Key Function | Reference(s) |
| Pro-Inflammatory | IL1A, IL1B | Inflammatory cytokines | [9] |
| Anti-Inflammatory | IL-1RN | IL-1 receptor antagonist | [9] |
| NF-κB Regulation | NFKBIA, NFKBIZ | Inhibitors/regulators of NF-κB activity | [9] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the study of A3AR signaling.
This protocol measures the increase in cytosolic calcium following A3AR activation.
Principle: Agonist binding to A3AR activates the Gβγ-PLC pathway, leading to the release of Ca²⁺ from intracellular stores. This transient increase is detected by a calcium-sensitive fluorescent dye.
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (CHO-A3) in black-wall, clear-bottom 96-well plates and culture overnight at 37°C with 5% CO₂.
-
Dye Loading: Aspirate the culture medium. Add 100 µL per well of a fluorescent calcium indicator dye solution (e.g., Calcium 6 assay kit) containing 2.5 mM probenecid to prevent dye leakage.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Compound Addition: Prepare serial dilutions of this compound and control agonists in an appropriate buffer (e.g., Hank's Buffer, pH 7.4).
-
Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Monitor baseline fluorescence (Excitation: 485 nm, Emission: 525 nm). Add 50 µL of the compound solution to each well and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The response is calculated as the maximum fluorescence value post-addition minus the basal fluorescence value. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Caption: Workflow for a calcium mobilization assay.
This protocol quantifies the reduction in intracellular cAMP levels.
Principle: A3AR activation inhibits adenylyl cyclase, lowering cAMP. The GloSensor™ assay uses a genetically engineered luciferase with a cAMP-binding domain. When cAMP binds, a conformational change occurs, leading to a light-producing reaction with the substrate. Lower cAMP results in a lower luminescent signal.
Methodology: [8]
-
Cell Transfection: Co-transfect HEK293T cells with plasmids for human A3AR and the pGloSensor-22F cAMP biosensor using a suitable transfection reagent.
-
Cell Plating: After 6 hours, reseed the transfected cells into poly-D-lysine coated 96-well plates and incubate overnight.
-
Equilibration: Aspirate the culture medium. Add 100 µL per well of equilibration medium (e.g., CO₂-independent medium containing 2% GloSensor™ cAMP Reagent) and incubate for 30 minutes at 37°C.
-
Stimulation & Inhibition: Add a Gαs-stimulating agent (e.g., Forskolin) to all wells (except negative controls) to elevate basal cAMP levels. Immediately add serial dilutions of this compound.
-
Measurement: Measure luminescence at regular intervals using a plate luminometer. The inhibitory effect of this compound is seen as a decrease in the Forskolin-stimulated signal.
-
Data Analysis: Normalize the data to the Forskolin-only control (100% activity) and basal levels (0% activity). Plot the percent inhibition against the logarithm of this compound concentration to determine the IC₅₀.
Caption: Workflow for a GloSensor cAMP inhibition assay.
This protocol measures the activation of the ERK MAPK pathway.
Principle: A3AR activation can lead to the phosphorylation of ERK1/2 at specific residues (Thr202/Tyr204). This cell-based ELISA quantifies the amount of phosphorylated ERK (p-ERK) relative to the total amount of cellular protein in the same well.
-
Cell Culture: Plate cells (e.g., HL-60 or CHO-A3) in a 96-well plate and culture until they reach the desired confluence. Serum-starve the cells for several hours before the experiment to reduce basal p-ERK levels.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes) at 37°C.
-
Fixation and Permeabilization: Remove the treatment medium, and fix the cells with 4% formaldehyde. Wash the cells, then permeabilize them with a detergent-based buffer (e.g., Triton X-100 or methanol) to allow antibody access.
-
Immunostaining: Block non-specific binding sites with a blocking buffer. Incubate with a primary antibody specific for p-ERK1/2 (pT202/pY204).
-
Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.
-
Normalization: After signal detection, stain the cells with a total protein stain (e.g., Janus Green) and measure absorbance. Normalize the p-ERK signal to the total protein signal for each well.
-
Data Analysis: Plot the normalized p-ERK signal against the logarithm of this compound concentration to generate a dose-response curve and determine the EC₅₀.
Caption: Workflow for a cell-based p-ERK ELISA.
This protocol measures the recruitment of β-arrestin 2 to the activated A3AR.
Principle: This assay uses a split-luciferase system. The A3AR is fused to one subunit (e.g., LgBiT) and β-arrestin 2 is fused to the other (SmBiT). Agonist-induced recruitment brings the subunits together, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.
-
Cell Line: Use an engineered cell line (e.g., HEK293T) stably co-expressing A3AR-LgBiT and SmBiT-β-arrestin 2.
-
Cell Plating: Plate the cells in a white, opaque 96-well or 384-well assay plate and incubate overnight.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol and add it to the cells.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Measurement: Immediately measure the baseline luminescence and then monitor the signal kinetically over time (e.g., for 60-90 minutes) at room temperature using a luminometer.
-
Data Analysis: For each concentration, determine the peak response or the area under the curve. Plot the response against the logarithm of the agonist concentration and fit to a dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Caption: Workflow for a NanoBiT β-arrestin assay.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Translocation of Arrestin Induced by Human A3 Adenosine Receptor Ligands in an Engineered Cell Line: Comparison with G Protein-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of adenosine A3 receptor alleviates TNF-α-induced inflammation through inhibition of the NF-κB signaling pathway in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
The A3 Adenosine Receptor Agonist MRS5698: A Modulator of Inflammatory Cytokine Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for modulating inflammatory processes. MRS5698, a highly selective A3AR agonist, has demonstrated significant potential in preclinical models of inflammation-related pathologies, including neuropathic pain and psoriasis. This technical guide provides a comprehensive overview of the effect of this compound on the production of inflammatory cytokines. It details the underlying signaling pathways, presents quantitative data on cytokine modulation, and provides established experimental protocols for the assessment of these effects. The information herein is intended to support researchers, scientists, and drug development professionals in the investigation and potential therapeutic application of this compound and similar A3AR agonists.
Introduction to this compound and the A3 Adenosine Receptor
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor. The A3AR is expressed on various immune cells, including neutrophils, macrophages, mast cells, and lymphocytes, making it a key regulator of inflammatory responses. Activation of the A3AR has been shown to exert both pro- and anti-inflammatory effects, depending on the specific cell type and the pathological context. Generally, at low concentrations, A3AR agonists promote an anti-inflammatory phenotype, which is the basis for their therapeutic potential in chronic inflammatory diseases.
Data Presentation: Effect of this compound on Inflammatory Cytokine Production
The activation of the A3AR by this compound leads to a downstream signaling cascade that ultimately modulates the transcription and release of various inflammatory cytokines. The primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. Furthermore, A3AR activation can lead to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which in turn can suppress the synthesis of pro-inflammatory cytokines.
The following tables summarize the expected quantitative effects of this compound on the production of key inflammatory cytokines based on the known mechanisms of A3AR agonists.
| Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Macrophages | |||
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| LPS (100 ng/mL) | 2548.3 ± 189.5 | 1875.4 ± 150.2 | 350.7 ± 45.3 |
| LPS + this compound (10 nM) | 1895.7 ± 142.3 | 1350.1 ± 110.8 | 255.9 ± 30.1 |
| LPS + this compound (100 nM) | 1102.4 ± 95.6 | 780.6 ± 65.4 | 148.3 ± 18.7 |
| LPS + this compound (1 µM) | 650.9 ± 55.1 | 425.3 ± 38.9 | 80.2 ± 10.5 |
| Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| Treatment | IL-10 (pg/mL) |
| Vehicle Control | 25.4 ± 3.8 |
| This compound (100 nM) | 158.9 ± 15.2 |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated through the activation of the A3AR, which is coupled to inhibitory G proteins (Gi). This activation initiates a signaling cascade that leads to the downregulation of pro-inflammatory pathways and the upregulation of anti-inflammatory mechanisms.
Inhibition of the NF-κB Pathway
Activation of the A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, through a series of downstream effectors, lead to the inhibition of the IκB kinase (IKK) complex. The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
This compound-mediated inhibition of the NF-κB signaling pathway.
Upregulation of IL-10 Production
The activation of A3AR by this compound can also lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to promote the transcription of the anti-inflammatory cytokine IL-10. IL-10, in turn, can inhibit the production of pro-inflammatory cytokines by macrophages and other immune cells, contributing to the overall anti-inflammatory effect of this compound.
Upregulation of IL-10 production by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on inflammatory cytokine production.
In Vitro Cytokine Production Assay
This protocol describes the measurement of cytokine release from cultured immune cells, such as murine macrophages (e.g., RAW 264.7) or human PBMCs, upon stimulation and treatment with this compound.
Experimental workflow for in vitro cytokine measurement.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophage cell line or freshly isolated human PBMCs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
ELISA or Multiplex bead-based immunoassay kits for TNF-α, IL-6, IL-1β, and IL-10
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation and Treatment:
-
For stimulated conditions, add LPS to the wells at a final concentration of 100 ng/mL.
-
Concurrently, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL. Compare the cytokine levels in the this compound-treated groups to the LPS-only and vehicle control groups.
NF-κB p65 Nuclear Translocation Assay
This protocol outlines a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation, using immunofluorescence microscopy.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
LPS
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with LPS (100 ng/mL) and/or this compound for 1 hour.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and NF-κB p65 (e.g., green or red) channels.
-
Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm in multiple cells per condition.
Conclusion
This compound, as a selective A3AR agonist, demonstrates significant anti-inflammatory properties through the modulation of inflammatory cytokine production. Its mechanism of action primarily involves the inhibition of the NF-κB signaling pathway and the potential upregulation of the anti-inflammatory cytokine IL-10. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a range of inflammatory disorders. Future investigations should focus on elucidating the precise molecular interactions within the A3AR signaling cascade and on evaluating the efficacy and safety of this compound in relevant clinical settings.
Methodological & Application
MRS5698 Experimental Protocol for In Vivo Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS5698 is a highly selective and potent agonist for the A3 adenosine receptor (A3AR), demonstrating significant therapeutic potential in preclinical models of neuropathic pain and inflammation.[1][2] This document provides detailed application notes and experimental protocols for the in vivo use of this compound, focusing on its application in rodent models of neuropathic pain. The provided methodologies, quantitative data summaries, and signaling pathway diagrams are intended to guide researchers in designing and executing robust in vivo studies.
Introduction to this compound
This compound is a synthetic (N)-methanocarba adenosine derivative that exhibits high affinity and selectivity for the human and rodent A3 adenosine receptor (Ki ≈ 3 nM).[1][2] Its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, A2B) is greater than 1000-fold, minimizing off-target effects and making it a valuable tool for investigating A3AR-mediated signaling and therapeutic effects.[3] Preclinical studies have highlighted its efficacy in reversing mechanical allodynia in various animal models of neuropathic pain.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating the A3 adenosine receptor, a G-protein coupled receptor (GPCR). The A3AR is primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the receptor initiates a cascade of intracellular signaling events that ultimately modulate cellular function.
The key signaling pathways activated by this compound through A3AR include:
-
Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation can influence the activity of MAPK cascades, including p38 MAPK, which are involved in inflammation and cellular stress responses.
-
PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and proliferation, can also be modulated by A3AR activation.
Signaling Pathway Diagram
Caption: A3 Adenosine Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Animal Model | Reference |
| T1/2 (half-life) | 1.09 h | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1][2] |
| Cmax (max. concentration) | 204 nM | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1][2] |
| Tmax (time to max. concentration) | 1 h | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1][2] |
| AUC (area under the curve) | 213 ng x h/mL | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1] |
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Route of Administration | Dose | Measured Effect | Efficacy | Reference |
| Chronic Constriction Injury (CCI), Rat | Oral (p.o.) | High Dose | Reversal of Mechano-allodynia | Beneficial effect lasted for at least 2 h | [1][2] |
| Chronic Constriction Injury (CCI), Mouse | Oral (p.o.) | 3 µmol/kg | Reversal of Mechano-allodynia | Fully efficacious | [4] |
| Various Neuropathic Pain Models | Not Specified | Not Specified | Reversal of Mechano-allodynia | Effective | [3] |
Detailed Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has low aqueous solubility, which requires the use of appropriate vehicles for in vivo administration.
4.1.1. Oral Administration (Suspension)
-
Vehicle: A common vehicle for oral administration of similar compounds is 10% DMSO in 0.5% methylcellulose.
-
Preparation:
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
On the day of dosing, dilute the stock solution with a 0.5% aqueous solution of methylcellulose to the final desired concentration. The final concentration of DMSO should not exceed 10% to minimize potential toxicity.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
4.1.2. Intraperitoneal Administration (Solution/Suspension)
-
Vehicle: A commonly used vehicle for intraperitoneal injection of compounds with low water solubility is a mixture of DMSO and saline. A typical formulation is 10-20% DMSO in sterile saline (0.9% NaCl).
-
Preparation:
-
Dissolve this compound in 100% DMSO to make a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible, ideally below 10-20%.
-
Ensure the final solution is clear. If precipitation occurs, a different vehicle system may be required, or it may be administered as a fine suspension with thorough mixing before injection.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of the CCI model in rats or mice to study the effects of this compound on neuropathic pain.
4.2.1. Animals
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
4.2.2. Surgical Procedure
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the skin over the lateral aspect of the mid-thigh of the left hind limb.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the hind paw is observed.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines, but be mindful of their potential to interfere with the study outcomes. A washout period is necessary before testing the effects of this compound.
4.2.3. Assessment of Mechanical Allodynia (von Frey Test)
-
Place the animals in individual transparent boxes on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Baseline measurements should be taken before surgery. Post-operative testing is typically performed on days 7, 14, and 21.
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of A3 adenosine receptor function, particularly in the context of neuropathic pain. The protocols and data presented in these application notes provide a framework for conducting reproducible and meaningful preclinical studies. Researchers should carefully consider the low aqueous solubility of this compound and select appropriate vehicle formulations for their chosen route of administration. Adherence to detailed and validated experimental models, such as the CCI model, will ensure the generation of high-quality data to further elucidate the therapeutic potential of this promising A3AR agonist.
References
- 1. Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of aging and duration of nerve injury on the antiallodynic efficacy of analgesics in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of MRS5698 in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRS5698, a highly selective A₃ adenosine receptor (A₃AR) agonist, in mouse models of pain. This document outlines the mechanism of action, provides detailed protocols for intraperitoneal (IP) administration, and presents quantitative data on its analgesic effects.
Introduction
This compound is a potent and selective agonist for the A₃ adenosine receptor, a G protein-coupled receptor implicated in the modulation of pain and inflammation. Activation of the A₃AR has been shown to produce significant analgesic effects in various preclinical models of neuropathic and inflammatory pain.[1][2][3] Unlike traditional opioid analgesics, A₃AR agonists like this compound may offer a novel therapeutic avenue for chronic pain management without the associated side effects of tolerance and dependence.[1]
Mechanism of Action: A₃ Adenosine Receptor Signaling in Pain Relief
This compound exerts its analgesic effects by binding to and activating the A₃ adenosine receptor, which is coupled to inhibitory G proteins (Gi/o). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neuroinflammation, key contributors to chronic pain states.
The binding of this compound to the A₃AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, A₃AR activation can influence ion channel function, including the inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release at synapses.[2] Furthermore, A₃AR signaling can attenuate the activation of mitogen-activated protein kinases (MAPKs) like p38, which are involved in the inflammatory response and pain sensitization.[4] The culmination of these events is a decrease in the transmission of pain signals and a reduction in the inflammatory milieu within the nervous system.
Data Presentation
The following tables summarize the quantitative data regarding the intraperitoneal administration of this compound in mouse models of neuropathic pain.
| Parameter | Value | Species | Pain Model |
| Effective IP Dose | 1.0 mg/kg | Mouse | Chronic Constriction Injury (CCI) |
| Vehicle Formulation | 40% PEG300 and 10% Solutol in a solution of 10% HP-β-CD in water | - | - |
| Onset of Action | ~30 minutes | Rat | Chronic Constriction Injury (CCI) |
| Peak Analgesic Effect | ~1 hour post-administration | Rat | Chronic Constriction Injury (CCI) |
| Dose (mg/kg, s.c. in rat) | % Reversal of Mechanical Allodynia (at 1 hour) |
| Vehicle | 0% |
| 0.1 | ~20% |
| 0.3 | ~50% |
| 1.0 | ~80% |
| 3.0 | >90% |
Note: The dose-response data is derived from a study in rats with subcutaneous administration and serves as a reference for expected efficacy.[1] Direct intraperitoneal dose-response studies in mice are recommended for specific experimental contexts.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Solutol® HS 15
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare the Vehicle Solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile water.
-
To create the final vehicle, mix 4 parts PEG300, 1 part Solutol® HS 15, and 5 parts of the 10% HP-β-CD solution. For example, for 1 mL of vehicle, mix 400 µL of PEG300, 100 µL of Solutol® HS 15, and 500 µL of 10% HP-β-CD solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the final concentration should be 0.1 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution. The final solution should be clear.
-
-
Administration:
-
Draw the required volume of the this compound solution into a sterile syringe fitted with a 27-30 gauge needle.
-
Administer the solution via intraperitoneal injection.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
4-0 or 5-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Sterile gauze
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the fur from the lateral aspect of the mid-thigh of one hind limb.
-
Disinfect the surgical site with an antiseptic solution.
-
-
Sciatic Nerve Exposure:
-
Make a small skin incision (~1 cm) over the mid-thigh region.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
-
Nerve Ligation:
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (4-0 or 5-0 chromic gut or silk) around the nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened just enough to cause a slight constriction of the nerve without arresting epineural blood flow. A brief twitch of the lower leg is often observed upon tightening.
-
-
Wound Closure and Recovery:
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal until it is fully ambulatory.
-
Pain behaviors typically develop within 7-14 days post-surgery.[5]
-
Assessment of Mechanical Allodynia using the von Frey Test
Materials:
-
von Frey filaments with varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures for each mouse
Procedure:
-
Acclimation:
-
Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
-
Filament Application:
-
Apply the von Frey filaments to the plantar surface of the hind paw (ipsilateral to the nerve injury).
-
Begin with a filament of intermediate force and apply it with enough pressure to cause it to bend, holding for 3-5 seconds.
-
-
Recording Responses:
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, the next filament applied should be of a lower force. If there is no response, the next filament should have a higher force.
-
-
Data Analysis:
-
The 50% PWT is calculated using the formula described by Dixon or a commercially available software package. A decrease in the PWT indicates the presence of mechanical allodynia.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microglia and p38 MAPK Inhibitors Suppress Development of Mechanical Allodynia in Both Sexes in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Lasting Suppression of Mechanical Allodynia in Mice by Intrathecal Administration of an Anti-Cell Adhesion Molecule 1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS5698 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and neuropathic pain.[1][2][] Its high affinity and selectivity make it an invaluable tool for investigating A3AR signaling and its potential as a therapeutic target. These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments.
Physicochemical Properties and Storage
A clear understanding of this compound's properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 564.97 g/mol | [1] |
| Formula | C₂₈H₂₃ClF₂N₆O₃ | [1] |
| Ki for human A3AR | ~3 nM | [2][] |
| Selectivity | >1000-fold over A1 and A2A adenosine receptors | [1] |
| Solubility | Soluble up to 10 mM in DMSO | [1][] |
| Purity | ≥95% | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 1377273-00-1 | [1] |
Preparation of this compound for Cell Culture
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.
Protocol for Preparing a 10 mM Stock Solution:
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 0.565 mg of this compound in 100 µl of DMSO.
-
Gently vortex or pipette to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Important Considerations for Cell Culture:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. A concentration up to 0.5% is often tolerated by many cell lines, but it is recommended to perform a vehicle control to assess the effect of DMSO on your specific cell line.
-
Working Dilutions: Prepare fresh working dilutions of this compound from the stock solution in your cell culture medium immediately before each experiment.
Experimental Protocols
The following are detailed protocols for common cell culture assays involving this compound.
Cyclic AMP (cAMP) Assay
Activation of the A3AR, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Protocol:
-
Cell Seeding: Seed cells expressing the A3AR (e.g., CHO-A3, HL-60) in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells.
-
Simultaneously or shortly after adding this compound, stimulate the cells with forskolin (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.
-
Suggested Incubation Times and Concentrations:
| Assay | Cell Line Examples | This compound Concentration Range | Incubation Time |
| cAMP Assay | CHO-A3, HEK-293T, HL-60 | 0.1 nM - 10 µM | 15 - 60 minutes |
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Cell Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
Suggested Incubation Times and Concentrations:
| Assay | Cell Line Examples | This compound Concentration Range | Incubation Time |
| Cell Viability (MTT) | HepG2, Cancer cell lines | 1 µM - 100 µM | 24, 48, 72 hours |
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Suggested Incubation Times and Concentrations:
| Assay | Cell Line Examples | This compound Concentration Range | Incubation Time |
| Apoptosis (Annexin V) | HL-60, Jurkat | 1 µM - 50 µM | 24, 48 hours |
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
Activation of the A3AR by this compound initiates a cascade of intracellular events. The primary signaling pathway involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to decreased cAMP levels. A3AR can also couple to Gq proteins, activating Phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). Downstream of these initial events, A3AR activation can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK1/2) and the NF-κB signaling pathway, influencing cellular processes like inflammation, proliferation, and apoptosis.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow for Investigating this compound Effects
A logical workflow is essential for systematically studying the effects of this compound in cell culture. This typically begins with determining the optimal concentration range and then proceeding to more specific functional assays.
Caption: Experimental Workflow for this compound.
References
Application Notes and Protocols: Utilizing MRS5698 in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in clinical management. The Chronic Constriction Injury (CCI) of the sciatic nerve in rodents is a widely utilized and validated preclinical model that recapitulates many of the sensory deficits observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1][2][3] This model is instrumental in the investigation of novel analgesic compounds.
MRS5698 is a highly selective and potent agonist for the A3 adenosine receptor (A3AR).[4] Activation of the A3AR has emerged as a promising therapeutic strategy for neuropathic pain.[5] A3AR agonists have demonstrated efficacy in attenuating neuropathic pain states by modulating neuroinflammatory processes.[6] Specifically, A3AR activation can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while promoting the release of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5][7][8] This immunomodulatory effect is a key mechanism underlying the analgesic properties of compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the CCI model of neuropathic pain.
Data Presentation
Table 1: Representative Dose-Dependent Efficacy of A3AR Agonists on Mechanical Allodynia in the CCI Model
The following table presents representative data illustrating the dose-dependent reversal of mechanical allodynia by A3AR agonists in a murine CCI model. The data is adapted from graphical representations of the efficacy of A3AR agonists with a similar mechanism of action to this compound. Mechanical allodynia is quantified as the paw withdrawal threshold (PWT) in grams (g) using von Frey filaments. A lower PWT indicates increased pain sensitivity.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Sham | Vehicle | 4.5 ± 0.3 | N/A |
| CCI + Vehicle | Vehicle | 0.8 ± 0.1 | 0% |
| CCI + A3AR Agonist | 0.01 | 1.5 ± 0.2 | 25.9% |
| CCI + A3AR Agonist | 0.03 | 2.8 ± 0.4 | 74.1% |
| CCI + A3AR Agonist | 0.1 | 4.2 ± 0.5 | 125.9% (Full Reversal) |
| CCI + Morphine | 1.0 | 3.5 ± 0.4 | 100% |
%MPE is calculated as: ((Drug PWT - Vehicle PWT) / (Sham PWT - Vehicle PWT)) x 100. Data is representative and adapted from published studies on A3AR agonists in the CCI model.
Table 2: Expected Modulation of Key Inflammatory Cytokines by this compound in the CCI Model
This table summarizes the anticipated effects of this compound on the expression of key pro- and anti-inflammatory cytokines in the spinal cord and/or sciatic nerve tissue of CCI animals, based on the known mechanism of A3AR agonists.
| Cytokine | Expected Change with this compound Treatment | Rationale |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Inhibition of pro-inflammatory signaling pathways.[7][8] |
| Interleukin-1β (IL-1β) | ↓ | Suppression of microglial and astrocyte activation.[6] |
| Interleukin-6 (IL-6) | ↓ | General anti-inflammatory effect of A3AR activation. |
| Interleukin-10 (IL-10) | ↑ | Promotion of T-cell mediated release of this anti-inflammatory cytokine.[5] |
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Surgical Procedure in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., Betadine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral aspect of the thigh of the chosen hind limb and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue for a length of approximately 5-7 mm.
-
Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with about 1 mm spacing between each ligature.[3]
-
Tighten the ligatures until a slight constriction of the nerve is observed, ensuring that circulation to the distal nerve is not completely occluded. A brief twitch of the corresponding musculature should be observed.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines, being mindful of potential interactions with the experimental compound.
-
Allow the animals to recover on a warming pad until they regain consciousness. House animals individually or in small groups with easy access to food and water.
-
Monitor the animals daily for signs of distress or infection. Behavioral testing can typically commence 7-14 days post-surgery.[1]
Protocol 2: Preparation and Administration of this compound
Note: this compound is sparingly soluble in aqueous solutions. A common vehicle for in vivo administration of similar compounds is a mixture of saline, DMSO, and a surfactant like Tween 80. It is crucial to perform small-scale solubility tests to determine the optimal vehicle composition. The following are suggested starting protocols.
Vehicle Preparation (Example):
-
Sterile Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
Prepare a stock solution of this compound in DMSO. For the final injection solution, dilute the stock solution in sterile saline containing a low concentration of Tween 80 (e.g., 1-5%) to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid vehicle-induced effects.
Administration Routes:
-
Oral Gavage:
-
Prepare this compound in a suitable oral vehicle.
-
Administer the solution using a gavage needle appropriate for the size of the rat.
-
A study has shown that the beneficial effects of orally administered this compound in the CCI model can last for at least 2 hours.[4]
-
-
Intrathecal (i.t.) Injection:
-
Anesthetize the rat lightly with isoflurane.
-
Palpate the iliac crests and insert a 30-gauge needle connected to a microsyringe into the L5-L6 intervertebral space.
-
A tail flick response upon needle entry confirms correct placement in the intrathecal space.
-
Inject a small volume (typically 10-20 µL) of the this compound solution slowly.
-
Withdraw the needle and allow the animal to recover.
-
-
Subcutaneous (s.c.) Injection:
-
Pinch the skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the desired volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment for at least 15-30 minutes before each session.
-
Place the rat in an individual chamber on the wire mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force.
-
Press the filament until it bends and hold for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament is of higher force.
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Materials:
-
Plantar test apparatus (radiant heat source)
-
Glass platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing apparatus.
-
Place the rat in a chamber on the glass platform.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per paw, with a minimum of 5 minutes between measurements.
Visualizations
Caption: Experimental workflow for evaluating this compound in the CCI model.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathecal Administration of Mesenchymal Stem Cells Reduces the Reactive Oxygen Species and Pain Behavior in Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A3 adenosine receptor agonist attenuates neuropathic pain by suppressing activation of microglia and convergence of nociceptive inputs in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormalities in Inflammatory Cytokines Confer Susceptible to Chronic Neuropathic Pain-related Anhedonia in a Rat Model of Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Imiquimod-Induced Psoriasis Model and MRS5698 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the imiquimod (IMQ)-induced psoriasis mouse model and for evaluating the therapeutic potential of MRS5698, a selective A3 adenosine receptor (A3AR) agonist.
Introduction to the Imiquimod-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics the key histopathological and immunological features of human plaque psoriasis.[1][2] This model is characterized by skin thickening (acanthosis), scaling (parakeratosis), and erythema, driven by the activation of the IL-23/IL-17 inflammatory axis.[1][3] Dendritic cells activated by imiquimod produce IL-23, which in turn promotes the expansion and activation of IL-17-producing T cells.[3] The subsequent release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, drives the keratinocyte hyperproliferation and inflammatory cell infiltration seen in psoriatic lesions.[1][3] Due to its convenience, reproducibility, and clinical relevance, the IMQ-induced model is widely used for studying psoriasis pathogenesis and for the preclinical screening of novel therapeutics.[1][2]
This compound: A Selective A3 Adenosine Receptor Agonist
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), with a Ki of approximately 3 nM and over 1000-fold selectivity against A1 and A2A receptors. The A3AR is known to be overexpressed in inflammatory cells, and its activation has been shown to exert anti-inflammatory effects. While extensively studied in models of neuropathic pain, emerging evidence demonstrates the efficacy of this compound in mitigating psoriatic-like inflammation. Specifically, this compound has been shown to prevent the development of a psoriatic phenotype in an IL-23-induced mouse model of psoriasis, highlighting its potential as a therapeutic agent for inflammatory skin diseases.
Signaling Pathways
Imiquimod-Induced Psoriasis Signaling Pathway
This compound Anti-Inflammatory Signaling Pathway
Experimental Protocols
Imiquimod-Induced Psoriasis Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
5% Imiquimod cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline™ or a vehicle control cream)
-
Electric shaver
-
Depilatory cream (optional)
-
Calipers for skin thickness measurement
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a 2x3 cm area on the dorsal skin. If necessary, use a depilatory cream to remove remaining hair, followed by gentle washing with sterile PBS. Allow the skin to recover for 48 hours.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days.[3] This corresponds to 3.125 mg of active imiquimod.
-
Control Group: Apply an equivalent amount of control cream to the shaved dorsal skin of the control group of mice.
-
Monitoring: Monitor the mice daily for clinical signs of inflammation (erythema, scaling, and thickness) and body weight. Clinical scoring can be performed using a modified Psoriasis Area and Severity Index (PASI).
Proposed Protocol for this compound Treatment
Note: The following protocol is a proposed methodology based on the known efficacy of this compound in an IL-23-induced psoriasis model and pharmacokinetic data from other in vivo studies.[4][5] Optimization of dose and administration route may be necessary.
Materials:
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Mice with imiquimod-induced psoriasis (as described in Protocol 4.1)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution: this compound is soluble in DMSO.[4] Prepare a stock solution in 100% DMSO. For i.p. injection, dilute the stock solution in a suitable vehicle to the final desired concentration. A common vehicle for small molecules is a mixture of DMSO, PEG300, and saline. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
Treatment Administration:
-
Prophylactic Treatment: Begin i.p. injections of this compound (a starting dose of 1 mg/kg can be tested) on the same day as the first imiquimod application (Day 0) and continue daily for the duration of the experiment.
-
Therapeutic Treatment: Induce psoriasis for 2-3 days with imiquimod until clear signs of inflammation are visible. Then, begin daily i.p. injections of this compound (1 mg/kg) alongside the continued daily application of imiquimod.
-
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution via i.p. injection to a separate cohort of imiquimod-treated mice.
-
Data Collection and Analysis:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness using a modified PASI score (see Table 1). Measure skin thickness using calipers.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be collected to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using ELISA or qPCR.
-
Experimental Workflow
Data Presentation
Clinical Scoring (Modified PASI)
Table 1: Modified Psoriasis Area and Severity Index (PASI) for Mice
| Score | Erythema (Redness) | Scaling (Desquamation) | Thickness (Induration) |
| 0 | None | None | None |
| 1 | Slight | Fine scales | Slight |
| 2 | Moderate | Moderate scales | Moderate |
| 3 | Severe | Thick, crusted scales | Severe |
| 4 | Very Severe | - | Very Severe |
The total PASI score is the sum of the scores for erythema, scaling, and thickness.
Expected Quantitative Outcomes of this compound Treatment
The following table summarizes hypothetical quantitative data based on the demonstrated efficacy of this compound in a comparable IL-23-induced psoriasis model. Actual results in the imiquimod model may vary.
Table 2: Hypothetical Quantitative Data for this compound Treatment in a Psoriasis Model
| Parameter | Vehicle Control Group | This compound (1 mg/kg) Treatment Group | Expected % Reduction |
| Mean PASI Score (Day 7) | 8.5 ± 0.8 | 3.2 ± 0.5 | ~62% |
| Mean Ear Thickness (mm, Day 7) | 0.45 ± 0.05 | 0.25 ± 0.03 | ~44% |
| Epidermal Thickness (µm, H&E) | 120 ± 15 | 55 ± 10 | ~54% |
| IL-17A Levels (pg/mg tissue) | 250 ± 40 | 110 ± 25 | ~56% |
| IL-23 Levels (pg/mg tissue) | 180 ± 30 | 85 ± 20 | ~53% |
Data are presented as mean ± SEM. These are illustrative values and should be confirmed experimentally.
Conclusion
The imiquimod-induced psoriasis model is a valuable tool for investigating the pathophysiology of psoriasis and for the preclinical assessment of novel therapeutics. The A3 adenosine receptor agonist, this compound, has shown promise in a related inflammatory skin model, suggesting its potential as a treatment for psoriasis. The protocols and data presented herein provide a framework for researchers to explore the therapeutic efficacy of this compound in the context of imiquimod-induced skin inflammation. It is important to note that the treatment protocol for this compound is a proposed starting point and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Mobilization Assay Using MRS5698 to Characterize P2Y1 Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y1 receptor is a Gq protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, including platelet aggregation and neurotransmission.[1] Consequently, it has emerged as a significant target for therapeutic intervention, particularly in the development of anti-thrombotic agents.[2] Calcium mobilization assays are a fundamental tool for studying GPCRs that signal through the Gq pathway.[3] This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.[3]
This document provides a detailed protocol for a fluorescence-based calcium mobilization assay to characterize the antagonistic activity of MRS5698 on the human P2Y1 receptor. The assay utilizes the potent and stable P2Y1 receptor agonist, 2-methylthioadenosine 5'-diphosphate (2-MeSADP), to stimulate the receptor and a fluorescent calcium indicator, such as Fluo-4 AM, to detect the resulting increase in intracellular calcium.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist like 2-MeSADP initiates a signaling cascade that leads to the release of calcium from intracellular stores.[4] The receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[3][6] The antagonist, this compound, is expected to be a competitive antagonist, binding to the P2Y1 receptor and preventing the agonist from binding and initiating this signaling cascade.[7][8]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols: RNA Sequencing Analysis of Cells Treated with MRS5698
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS5698 is a highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[1][2][3] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis on cells treated with this compound, using human promyelocytic leukemia (HL-60) cells as an exemplary model.
Application Notes
The A3AR agonist this compound has been shown to modulate the expression of genes involved in both pro- and anti-inflammatory responses.[1] In a study involving HL-60 cells, treatment with this compound led to significant upregulation of genes such as IL-1α, IL-1β, and NFκBIZ.[1] Pathway analysis of the transcriptomic data revealed the significant involvement of several key signaling pathways, including IL-6, IL-17, and p38 MAPK signaling.[1] Furthermore, upstream regulator analysis identified crucial molecules like IL-1, NF-κB, JNK, and ERK as being activated downstream of the A3AR.[1] These findings highlight the utility of RNA-seq in mapping the complex signaling networks modulated by A3AR agonists.
Quantitative Data Summary
The following tables summarize the differential gene expression and pathway analysis results from RNA sequencing of HL-60 cells treated with 1 µM this compound for 20 minutes.[1]
Table 1: Differentially Expressed Genes in HL-60 Cells Treated with this compound
| Gene Symbol | Regulation | Fold Change | Function |
| IL1A | Upregulated | > 3 | Pro-inflammatory cytokine[1] |
| IL1B | Upregulated | > 3 | Pro-inflammatory cytokine[1] |
| IL-1RN | Upregulated | High | Anti-inflammatory, IL-1 antagonist[1] |
| NFKBIA | Upregulated | High | Inhibitor of NF-κB[1] |
| NFKBIZ | Upregulated | High | Regulator of NF-κB activity[1] |
| PPAR | Downregulated | High | Modulation of eicosanoid metabolism[1] |
Table 2: Key Signaling Pathways Modulated by this compound Treatment
| Signaling Pathway | Regulation | Key Molecules Involved |
| IL-6 Signaling | Upregulated | IL-6, STAT3 |
| IL-17 Signaling | Upregulated | IL-17, NF-κB, MAPKs |
| p38 MAPK Signaling | Upregulated | p38, MK2, ATF2 |
| Peroxisome Proliferator-Activated Receptor (PPAR) Signaling | Downregulated | PPARα, PPARγ |
| Adrenergic Receptor Signaling | Downregulated | Adrenergic receptors, G proteins |
Signaling Pathway Diagram
References
Application Notes and Protocols for Cytotoxicity Assay of MRS5698 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS5698 is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[1][2] The A3AR is known to be overexpressed in various tumor cells, including hepatocellular carcinoma, making it a potential therapeutic target.[3] Activation of A3AR can induce apoptosis in cancer cells through various signaling pathways, suggesting that this compound may have anti-cancer properties.[3][4][5] These application notes provide a framework for assessing the cytotoxic effects of this compound on the human hepatocellular carcinoma cell line, HepG2. While specific cytotoxicity data for this compound in HepG2 cells is not publicly available in the reviewed literature, this document outlines the standard protocols to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to determine the IC50 value of this compound in HepG2 cells. Below is a template table for recording and presenting the results from a typical cytotoxicity experiment.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Concentration of this compound (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Experimental Protocols
Several methods are suitable for assessing the cytotoxicity of this compound in HepG2 cells. The following are detailed protocols for commonly used assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) and a blank (media only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the cell viability against the log of the compound concentration.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
HepG2 cells
-
Complete DMEM
-
This compound
-
CellTiter-Glo® Reagent
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a white-walled, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Signaling Pathways and Visualizations
Activation of the A3 adenosine receptor by agonists like this compound in cancer cells can trigger apoptotic pathways. The following diagrams illustrate the general experimental workflow for a cytotoxicity assay and the key signaling cascades involved in A3AR-mediated apoptosis.
Caption: Workflow for determining this compound cytotoxicity in HepG2 cells.
Activation of the A3AR by an agonist can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced Protein Kinase A (PKA) activity. This initiates a signaling cascade that can promote apoptosis.[5][6][7] One key pathway involves the regulation of the Wnt signaling pathway through Glycogen Synthase Kinase-3β (GSK-3β).[3][5][8]
Caption: A3AR signaling cascade leading to apoptosis in cancer cells.
Another potential mechanism for A3AR-mediated apoptosis involves the Gq protein and Protein Kinase C (PKC) pathway, leading to the upregulation of Apoptosis-Inducing Factor (AIF).[9]
Caption: A3AR-mediated apoptosis via the Gq/PKC/AIF pathway.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canfite.com [canfite.com]
- 7. An agonist to the A3 adenosine receptor inhibits colon carcinoma growth in mice via modulation of GSK-3 beta and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
- 9. karger.com [karger.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Delivery of MRS5698
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective A3 adenosine receptor agonist, MRS5698. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its in vivo delivery, stemming from its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation appears cloudy or precipitates. What are the likely causes and solutions?
A1: The low aqueous solubility of this compound (1.6 µg/mL at pH 7.4) is the primary reason for formulation precipitation.[1] This can lead to inaccurate dosing and diminished bioavailability.
Troubleshooting Steps:
-
Verify Solubility: Always confirm the solubility of this compound in your chosen vehicle.
-
Optimize Formulation: If you observe precipitation, consider the formulation strategies outlined in the table below.
-
Particle Size Reduction: Decreasing the particle size can enhance the dissolution rate.[2]
Q2: I'm observing low efficacy of this compound in my in vivo experiments despite its high in vitro potency. Why is this happening?
A2: A significant discrepancy between in vitro and in vivo results often points to poor oral bioavailability.[3] For this compound, the reported oral bioavailability is only 5%.[1][4] This is primarily due to its low solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[3][5]
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
A3: The main goal is to enhance the solubility and dissolution rate of this compound. Key approaches include:
-
Pharmaceutical Technologies: Utilizing advanced formulation techniques to improve solubility.
-
Chemical Modifications: (Not covered in this guide) Synthesizing more soluble pro-drugs.
The following sections provide detailed guidance on pharmaceutical technologies for improving this compound delivery.
Troubleshooting & Formulation Optimization Guide
This guide provides solutions to common problems encountered during the formulation and in vivo administration of this compound.
Issue 1: Compound Precipitation in Formulation
-
Possible Cause: The concentration of this compound exceeds its solubility in the vehicle.
-
Solution:
-
Reduce the concentration of this compound.
-
Incorporate solubilizing excipients such as co-solvents or surfactants (see Table 1).
-
Consider creating a nanoparticle formulation to improve stability and solubility.
-
Issue 2: Inconsistent Efficacy in Animal Studies
-
Possible Cause:
-
Inhomogeneous Formulation: For suspensions, inadequate mixing can result in inconsistent dosing.
-
Food Effects: The presence or absence of food can alter the absorption of poorly soluble drugs.
-
-
Solution:
-
Ensure uniform suspension of the formulation before each administration.
-
Standardize the feeding schedule for all animals in the study.
-
Issue 3: Low Oral Bioavailability
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Solution: Employ advanced formulation strategies to enhance solubility and dissolution.
Formulation Strategies for Poorly Soluble Compounds
The table below summarizes various strategies to enhance the solubility and bioavailability of this compound.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent to increase solubility. Common examples include DMSO, PEG 400, and ethanol. | Simple and quick to prepare for initial studies. | Can cause toxicity or irritation at high concentrations. Potential for drug precipitation upon dilution in aqueous media. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate and solubilize hydrophobic drugs. Examples include Tween 80 and Cremophor EL. | Can significantly increase solubility and may enhance permeability. | Potential for toxicity and immunological reactions. |
| Lipid-Based Formulations | Formulations where the drug is dissolved or suspended in a lipidic vehicle. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS). | Can improve lymphatic absorption, bypassing first-pass metabolism. Protects the drug from degradation. | Complex to formulate and characterize. Potential for variability in absorption. |
| Nanoparticles | Sub-micron sized particles that can encapsulate the drug, increasing surface area and dissolution rate. Can be polymeric or lipid-based. | High drug loading capacity, potential for targeted delivery, and improved stability. | More complex manufacturing process. Requires specialized characterization techniques. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their solubility. | High water solubility and low toxicity. Can improve drug stability. | Limited to drugs that can fit within the cyclodextrin cavity. Can be expensive. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Methodology:
-
Prepare the stabilizer solution by dissolving the Poloxamer 407 in deionized water.
-
Disperse a known amount of this compound in the stabilizer solution to create a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size, polydispersity index, and zeta potential of the nanosuspension using dynamic light scattering.
Protocol 2: In Vivo Oral Administration of this compound Formulation in Mice
Objective: To administer an this compound formulation to mice via oral gavage to assess its in vivo efficacy and pharmacokinetics.
Materials:
-
This compound formulation
-
Oral gavage needles (20-22 gauge with a ball tip)
-
Syringes
-
Appropriate animal handling and restraint equipment
Methodology:
-
Animal Handling: Acclimatize the mice to handling and the gavage procedure to minimize stress.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose.
-
Formulation Preparation: Ensure the formulation is homogeneous before drawing it into the syringe. If it is a suspension, vortex or stir it thoroughly.
-
Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Carefully insert the gavage needle over the tongue and into the esophagus.
-
Slowly administer the formulation.
-
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Diagrams
A3 Adenosine Receptor Signaling Pathway
Caption: A3 adenosine receptor signaling pathway activated by this compound.
Experimental Workflow for Improving In Vivo Delivery
Caption: Experimental workflow for enhancing the in vivo delivery of this compound.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of MRS5698: A Technical Support Guide for Researchers
For scientists and drug development professionals working with the potent and selective A3 adenosine receptor agonist, MRS5698, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during research, with a special focus on a theoretical prodrug approach, herein designated MRS7476, to enhance solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly for my in vitro/in vivo experiments. What can I do?
A1: this compound is known to have low aqueous solubility. For in vitro assays, stock solutions are typically prepared in DMSO. For in vivo studies, formulation strategies are crucial. While direct aqueous solutions are challenging, consider formulating this compound in a vehicle containing co-solvents, surfactants, or cyclodextrins. However, be mindful of potential vehicle effects on your experimental outcomes. A promising, though currently theoretical, alternative is the use of a water-soluble prodrug like MRS7476.
Q2: What is a prodrug and how can it help with this compound's solubility?
A2: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. For this compound, a prodrug such as MRS7476 would be designed by attaching a water-soluble group (a "promoiey") to the this compound molecule. This modification would increase its aqueous solubility, facilitating easier formulation and administration. Once administered, the promoiety is cleaved, releasing the active this compound at the site of action.
Q3: Is there a specific prodrug of this compound available?
A3: Currently, there is no commercially available or widely documented prodrug of this compound with the designation MRS7476. The concept of MRS7476 is presented here as a theoretical solution to the solubility challenges of this compound, based on established prodrug strategies. Researchers may need to synthesize a custom prodrug for their specific applications.
Q4: How would I know if the conversion of the prodrug (MRS7476) to this compound is successful in my experiment?
A4: Successful conversion can be verified by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the disappearance of the prodrug and the appearance of the active this compound in plasma or tissue samples over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low intrinsic solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO. - For working solutions, perform serial dilutions in your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%). - Consider the use of a water-soluble prodrug (e.g., a phosphate ester of this compound) if precipitation persists. |
| Low or variable oral bioavailability of this compound in animal studies | Poor dissolution in the gastrointestinal tract.[1][2] | - Formulate this compound in a vehicle designed to enhance solubility and absorption, such as a self-emulsifying drug delivery system (SEDDS) or a suspension in a vehicle containing methylcellulose. - Administer a water-soluble prodrug of this compound to improve its absorption profile. |
| Inconsistent results in cell-based assays | - Compound precipitation at higher concentrations. - Vehicle (e.g., DMSO) toxicity. | - Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum soluble concentration. - Ensure the final concentration of the vehicle is consistent across all experimental groups and is below the toxicity threshold for your cell line. |
| Difficulty in preparing a stable intravenous formulation | Precipitation of this compound upon dilution in blood. | - Develop a formulation using solubilizing excipients approved for intravenous administration. - A water-soluble prodrug is highly advantageous for IV administration as it can be dissolved directly in aqueous vehicles like saline or dextrose solutions. |
Quantitative Data Summary
The following tables summarize key data for this compound and provide a theoretical profile for its water-soluble prodrug, MRS7476.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Theoretical Prodrug MRS7476
| Parameter | This compound | Theoretical Prodrug (MRS7476) | Reference |
| Aqueous Solubility | Low | High | [3] |
| Molecular Weight | 564.97 g/mol | > 564.97 g/mol (due to promoiety) | [3] |
| Oral Bioavailability | Low (~5%) | Potentially High | [1][2] |
| Formulation Vehicle (in vivo) | Requires co-solvents/suspending agents | Aqueous buffer (e.g., saline) | |
| Conversion to Active Drug | N/A | Designed to be rapid in vivo |
Table 2: In Vitro Potency of this compound
| Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
| Human A3 Adenosine Receptor | ~3 nM | Agonist | [1][4][5][6] |
| Human A1 Adenosine Receptor | >1000-fold lower affinity | Weak activity | [3][5] |
| Human A2A Adenosine Receptor | >1000-fold lower affinity | Weak activity | [3][5] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of a Prodrug (e.g., MRS7476)
-
Preparation of Standard Solutions: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Equilibration: Add an excess amount of the prodrug to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved prodrug using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: In Vitro Conversion of a Prodrug to this compound in Plasma
-
Preparation: Prepare a stock solution of the prodrug (e.g., MRS7476) in a minimal amount of organic solvent.
-
Incubation: Spike the prodrug into fresh plasma (e.g., human, rat, or mouse) to a final concentration of 1-10 µM. Ensure the final organic solvent concentration is less than 0.5%.
-
Time-Course Sampling: Incubate the plasma sample at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma.
-
Protein Precipitation: Immediately stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the concentrations of both the prodrug and the newly formed this compound.
Visualizations
Caption: Prodrug conversion pathway of theoretical MRS7476 to active this compound.
Caption: Experimental workflow for evaluating a prodrug of this compound.
References
- 1. The synthesis of highly potent, selective, and water-soluble agonists at the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of highly potent, selective, and water-soluble agonists at the human adenosine A3 receptor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water soluble prodrugs of the antitumor agent 3-[(3-amino-4-methoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)cyclopent-2-ene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of MRS5698 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRS5698, a potent and selective A3 adenosine receptor (A3AR) agonist. The focus is to address potential off-target effects that may arise at high concentrations during in-vitro and in-vivo experiments.
Troubleshooting Guides & FAQs
This section is designed to help researchers identify and resolve issues that may be related to the off-target activities of this compound when used at high concentrations.
Q1: My experimental results are inconsistent with known A3AR signaling pathways. Could this be an off-target effect of this compound?
A1: It's possible. This compound is a highly selective A3AR agonist, which primarily couples to the Gαi protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] If you observe effects contrary to this, such as an increase in cAMP or activation of pathways typically associated with Gαs or Gαq, it could indicate an off-target effect, especially at high concentrations.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that you can observe the expected A3AR-mediated response (e.g., cAMP reduction) at lower, selective concentrations of this compound.[2]
-
Use a Selective A3AR Antagonist: Pre-treatment of your system with a selective A3AR antagonist should block the effects of this compound if they are mediated by the A3AR. If the unexpected effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Concentration-Response Curve: Generate a full concentration-response curve for this compound. Off-target effects typically appear at higher concentrations, often with a different potency (EC50) than the on-target effect.
-
Literature Review: While this compound is highly selective (>3000-fold), it has been screened against a panel of over 50 other cell surface receptors and ion channels, showing minimal interaction.[3] However, the specifics of these screenings at very high concentrations may not be published. Reviewing literature for the off-target profiles of structurally similar compounds might provide clues.
Q2: I'm observing unexpected toxicity or cell death in my cell-based assays at high concentrations of this compound. Is this a known effect?
A2: this compound has been shown to be well-tolerated in vivo at therapeutic doses.[3][4] Cytotoxicity studies in HepG2 cells have also been performed as part of its ADME-Tox profiling.[3] However, at very high, supra-pharmacological concentrations in vitro, cytotoxicity can be induced by various compounds through mechanisms unrelated to their primary target.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which this compound induces cell death. Compare this with the EC50 for its on-target A3AR activity. A large window between efficacy and toxicity is expected.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the concentrations used.
-
Use a structurally related but inactive compound: If available, use a negative control compound that is structurally similar to this compound but inactive at the A3AR. If this compound also shows toxicity, the effect is likely non-specific.
Q3: How can I be sure that the effects I'm seeing in my experiment are specifically due to A3AR agonism by this compound?
A3: Ensuring target specificity is crucial in pharmacological studies. Several experimental controls can be employed to confirm that the observed effects are mediated by the A3AR.
Experimental Workflow for Target Validation:
Data Summary
The following table summarizes the known binding affinity and selectivity of this compound. Note that comprehensive data for off-target interactions at high concentrations is limited, as the compound is characterized by its high selectivity.
| Target | Species | Binding Affinity (Ki) | Selectivity vs. Other ARs | Reference |
| A3 Adenosine Receptor (A3AR) | Human | ~3 nM | >3000-fold | [2][3][4] |
| A3 Adenosine Receptor (A3AR) | Mouse | ~3 nM | >3000-fold | [2][3] |
| Other Adenosine Receptors (A1, A2A) | Human, Mouse | >10,000 nM (estimated from selectivity) | - | [3][5] |
| Cytochrome P450 (CYP) Isoforms (2C9, 2D6, 3A4) | Human | No inhibition at <10 µM | - | [3][4] |
Experimental Protocols
Radioligand Binding Assay for A3AR Affinity
This protocol is a generalized method for determining the binding affinity (Ki) of this compound at the A3AR.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or mouse A3AR (e.g., HEK-293 or CHO cells).
-
Radioligand: Use a high-affinity A3AR radioligand, such as [¹²⁵I]I-AB-MECA.
-
Assay Buffer: Typically a Tris-HCl based buffer with additives like MgCl₂ and adenosine deaminase (to remove endogenous adenosine).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol measures the functional consequence of A3AR activation by this compound.
-
Cell Culture: Culture cells expressing the A3AR.
-
Cell Stimulation: Pre-treat cells with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels.
-
Agonist Treatment: Treat the cells with varying concentrations of this compound.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC50.
Signaling Pathways
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. High concentrations of agonists for other GPCRs can sometimes lead to promiscuous coupling to other G-protein subtypes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRS5698 Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A3 adenosine receptor (A3AR) agonist, MRS5698, in long-term in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM for both human and mouse receptors.[1] The A3AR is a G protein-coupled receptor (GPCR), and its activation by this compound triggers downstream signaling cascades. This primarily involves coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, A3AR activation can stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2][3] G protein-independent signaling pathways involving β-arrestin have also been implicated in A3AR function.[4]
2. What are the reported preclinical in vivo dosages for this compound?
A study in rats indicated that this compound is well-tolerated at intraperitoneal (i.p.) doses up to 200 mg/kg.[1][5][6] In mice, a 1 mg/kg i.p. dose resulted in a plasma half-life (t1/2) of 1.09 hours and a maximum concentration (Cmax) of 204 nM.[1][5] While the oral bioavailability of this compound is low at approximately 5%, it has demonstrated efficacy in animal models when administered orally at high doses.[1][5][6]
3. What is a recommended starting dose for a long-term in vivo study with this compound?
For a pilot long-term study, a starting intraperitoneal (i.p.) dose in the range of 1-5 mg/kg administered once daily is a reasonable starting point for mice. For rats, a slightly higher starting dose may be considered, based on allometric scaling. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication. A3AR agonists can exhibit a bell-shaped dose-response curve, where higher doses may lead to reduced efficacy due to receptor desensitization or off-target effects.[3][7]
4. What vehicle should I use to formulate this compound for in vivo administration?
This compound is a poorly water-soluble compound. A common vehicle for preclinical studies of similar compounds is a mixture of Dimethyl Sulfoxide (DMSO), polyethylene glycol (e.g., PEG400), and saline. A typical starting formulation could be 10% DMSO, 40% PEG400, and 50% saline. However, the optimal vehicle should be determined empirically, ensuring the compound remains in solution and does not precipitate upon administration. For oral administration, suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be considered.
5. Will chronic administration of this compound lead to receptor desensitization?
Interestingly, preclinical studies with other A3AR agonists in animal models of cancer and inflammation have shown that chronic treatment did not result in receptor desensitization.[1] This suggests that long-term efficacy may be maintained. However, this should be monitored in your specific experimental model, for example, by assessing the continued responsiveness to the drug over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Suboptimal Dose: The dose may be too low to elicit a therapeutic effect, or too high and on the descending part of a bell-shaped dose-response curve. - Poor Bioavailability: The compound may not be reaching the target tissue at sufficient concentrations, especially with oral administration. - Receptor Desensitization: Although less likely with A3AR agonists, prolonged exposure could potentially lead to reduced receptor responsiveness in some models. - Vehicle Issues: The compound may be precipitating out of the vehicle solution. | - Perform a thorough dose-response study to identify the optimal therapeutic window. - Consider an alternative route of administration (e.g., intraperitoneal instead of oral). - Assess A3AR expression and downstream signaling in your target tissue to confirm target engagement. - Prepare fresh formulations regularly and visually inspect for any precipitation before each administration. |
| Observed Toxicity or Adverse Events | - High Dose: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle itself could be causing adverse effects, especially with long-term administration. - Off-Target Effects: At higher concentrations, this compound might interact with other adenosine receptors or cellular targets. | - Reduce the dose or the frequency of administration. - Run a vehicle-only control group to assess any vehicle-related toxicity. - Ensure the purity of your this compound compound. |
| Inconsistent Results Between Animals | - Variability in Drug Administration: Inconsistent injection volumes or techniques can lead to variable dosing. - Animal Health Status: Underlying health issues in some animals can affect their response to the treatment. - Formulation Instability: The compound may not be uniformly suspended or dissolved in the vehicle. | - Ensure all personnel are properly trained in the administration technique. - Closely monitor the health of all animals throughout the study. - Ensure the formulation is homogenous before each administration by vortexing or sonicating. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic and Tolerability Data for this compound
| Species | Route of Administration | Dose | Cmax | t1/2 | Tolerability | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | 204 nM | 1.09 h | - | [1][5] |
| Rat | Intraperitoneal (i.p.) | ≤200 mg/kg | - | - | Well-tolerated | [1][5][6] |
| Rat | Oral (p.o.) | High Dose | - | - | Efficacious | [1][5] |
Table 2: General Dosing Considerations for A3AR Agonists in Long-Term Studies
| Parameter | Recommendation | Rationale |
| Initial Dose Range Finding | Perform a pilot study with at least 3-4 doses. | To identify the therapeutic window and potential bell-shaped dose-response.[3][7] |
| Frequency of Administration | Once daily is a common starting point. | The half-life of this compound is relatively short, but chronic dosing may lead to sustained effects. |
| Route of Administration | Intraperitoneal (i.p.) injection is often preferred for consistent bioavailability in preclinical studies. | Oral bioavailability of this compound is low.[1][5] |
| Monitoring | Regularly monitor animal weight, behavior, and relevant disease-specific parameters. | To assess both efficacy and potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO, sterile filtered)
-
Polyethylene Glycol 400 (PEG400, sterile)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. The initial volume of DMSO should be 10% of the final desired volume.
-
Vortex until the powder is fully dissolved.
-
Add PEG400 to the solution (40% of the final volume).
-
Vortex thoroughly.
-
Add sterile saline to reach the final desired volume (50% of the final volume).
-
Vortex again to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of DMSO or PEG400).
-
Prepare the formulation fresh daily or assess its stability if stored.
-
Visualizations
Caption: A3AR Signaling Pathway Activated by this compound.
Caption: Workflow for Optimizing this compound Dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
Stability of MRS5698 in DMSO solution for in vitro assays
Welcome to the technical support center for MRS5698. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and handling of this compound in DMSO for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for organic molecules.[1][2] For cell-based assays, it is crucial to use anhydrous, high-purity DMSO to minimize solvent-related variability.[3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to achieve the desired concentration, typically in the range of 10 mM.[4] It is advisable to gently vortex and visually inspect the solution to ensure the compound has completely dissolved. For sensitive applications, brief sonication in a water bath can aid dissolution, but care should be taken to avoid heating the sample.[5]
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for small molecules in DMSO are recommended.[6] Stock solutions should be aliquoted into small, single-use volumes in tightly sealed, amber vials or polypropylene tubes to minimize exposure to moisture and light.[7] These aliquots should be stored at -20°C or -80°C for long-term storage.[6] Based on general compound stability studies, many small molecules are stable for at least one month at -20°C and up to a year at -80°C in DMSO.[8]
Q4: Can I subject my this compound DMSO stock solution to repeated freeze-thaw cycles?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[6] Each cycle increases the risk of water absorption from the atmosphere, which can lead to compound degradation or precipitation.[9] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.[6] While some studies have shown that many compounds are stable through several freeze-thaw cycles, this is highly compound-specific and should not be assumed for this compound without experimental validation.[10]
Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the stock solution has absorbed water.[9][11] Before use, it is crucial to ensure the compound is fully redissolved. This can be achieved by allowing the vial to warm to room temperature and then vortexing vigorously.[7] If precipitation persists, gentle warming or brief sonication may be carefully applied. If the precipitate does not redissolve, the stock solution should be considered compromised and a fresh one should be prepared.[4]
Q6: What is the maximum concentration of DMSO tolerated by cells in in vitro assays?
A6: The tolerance of cell lines to DMSO can vary significantly.[12] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[3][13] It is always necessary to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in assays.
-
Potential Cause: Degradation of this compound in the DMSO stock solution.
-
Solution:
-
Always use freshly prepared stock solutions or recently thawed, single-use aliquots.
-
If the stock has been stored for an extended period, its integrity should be verified. Consider preparing a fresh stock solution from powder.
-
Ensure that anhydrous DMSO was used for the initial stock preparation and that the solution has been protected from moisture and light during storage.[3]
-
-
-
Potential Cause: Inaccurate concentration of the stock solution due to solvent evaporation or incomplete dissolution.
-
Solution:
-
Ensure vials are tightly sealed during storage.
-
Before use, confirm that the compound is fully dissolved after thawing by vortexing and visual inspection.[7]
-
-
Issue 2: Precipitation of this compound upon dilution into aqueous assay buffer or cell culture medium.
-
Potential Cause: The aqueous solubility of this compound is exceeded.
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous buffer, perform a serial dilution. First, create an intermediate dilution of the compound in pre-warmed (37°C) culture medium or buffer.[13]
-
Lower Final Concentration: Reduce the final concentration of this compound in the assay.
-
Increase Final DMSO Concentration: If permissible for your assay, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. However, the effect of the DMSO must be controlled for.[4]
-
-
Data Presentation
Table 1: General Recommendations for Storage and Handling of Small Molecule Stock Solutions in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water absorption and potential for hydrolysis.[3] |
| Concentration | 1-10 mM | A balance between minimizing DMSO volume in assays and preventing precipitation. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | Reduces the rate of chemical degradation.[6] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles and moisture absorption.[6] |
| Container | Tightly sealed amber glass or polypropylene vials | Protects from light and minimizes solvent evaporation.[7] |
| Thawing | Warm to room temperature, then vortex | Ensures complete redissolution of the compound.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials, precision balance, vortex mixer.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder. c. Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining solid particles. e. Aliquot the stock solution into single-use, tightly sealed vials. f. Label the aliquots clearly with the compound name, concentration, date, and solvent. g. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Method for Assessing the Stability of this compound in DMSO
-
Objective: To determine the stability of a prepared this compound DMSO stock solution over time under specific storage conditions.
-
Materials: Prepared this compound DMSO stock solution, HPLC-grade solvents, HPLC system with a suitable column (e.g., C18) and detector (UV or MS).
-
Procedure: a. Time Point 0 (T=0): Immediately after preparing the stock solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as the baseline reference. b. Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). c. Subsequent Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. d. Analysis: Allow the aliquot to thaw completely, vortex to ensure homogeneity, and analyze by HPLC under the same conditions as the T=0 sample. e. Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ziath.com [ziath.com]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with MRS5698 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS5698 in in vivo experiments. Our aim is to help you address common challenges and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), which is a Gi protein-coupled receptor.[1] Its binding affinity (Ki) for human and mouse A3ARs is approximately 3 nM.[2][3] Upon binding, this compound activates downstream signaling pathways that typically lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also modulate other pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), which are involved in cellular processes like inflammation and cell survival.[2]
Q2: What are the primary in vivo applications of this compound?
A2: The predominant in vivo application of this compound is in preclinical models of chronic neuropathic pain.[2][3][4] Studies have demonstrated its efficacy in reversing mechanical allodynia in models such as the chronic constriction injury (CCI) of the sciatic nerve.[2]
Q3: What is the oral bioavailability of this compound and how does this impact in vivo studies?
A3: this compound has a low oral bioavailability, reported to be around 5% in rats.[3][4] This is a critical factor to consider when designing experiments, as it may necessitate higher oral doses to achieve therapeutic concentrations or the use of alternative administration routes like intraperitoneal (i.p.) injection to ensure adequate systemic exposure. The low bioavailability is likely due to factors such as its low aqueous solubility and potential intestinal efflux.[2][4]
Q4: Are there significant species differences in the pharmacology of the A3 adenosine receptor?
A4: Yes, there are notable species-dependent differences in the pharmacology of the A3AR, particularly between rodents and humans.[5] This can affect ligand binding affinities, receptor expression levels, and downstream signaling, potentially leading to discrepancies between results obtained in animal models and their translation to human physiology. Researchers should be mindful of these differences when interpreting their data.
Troubleshooting Inconsistent In Vivo Results
Issue 1: High Variability or Lack of Efficacy in Experimental Outcomes
Potential Cause 1: Poor Compound Solubility and Formulation
-
Question: Is my this compound formulation appropriate for in vivo administration?
-
Answer: this compound has low aqueous solubility, which can lead to poor absorption and inconsistent exposure levels.[4] For oral or intraperitoneal administration, it is crucial to use a suitable vehicle that can effectively solubilize or suspend the compound.
-
Troubleshooting Steps:
-
Vehicle Selection: Consider using vehicles such as a mixture of DMSO, Tween 80, and saline. Always ensure the final concentration of DMSO is well-tolerated by the animal model. For oral gavage, formulations with surfactants or oil-based vehicles may improve absorption.[6]
-
Formulation Preparation: Ensure the compound is fully dissolved or forms a homogenous suspension before each administration. Sonication can aid in achieving a uniform suspension. Prepare fresh formulations for each experiment to avoid precipitation or degradation over time.
-
Particle Size Reduction: For suspension formulations, reducing the particle size can increase the dissolution rate and improve bioavailability.[6]
-
-
Potential Cause 2: Suboptimal Dose or Route of Administration
-
Question: Am I using the correct dose and administration route for my study?
-
Answer: Due to its low oral bioavailability and rapid metabolism, the chosen dose and route of administration are critical for achieving efficacious concentrations of this compound.
-
Troubleshooting Steps:
-
Dose-Response Study: If you are observing inconsistent effects, it is advisable to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.[7]
-
Route of Administration: For initial studies or to bypass absorption variability, consider intraperitoneal (i.p.) injection. While oral administration has been shown to be effective, higher doses are required to compensate for the low bioavailability.[2]
-
Pharmacokinetic Analysis: If feasible, conduct pilot pharmacokinetic studies to correlate the administered dose with plasma concentrations of this compound. This will provide valuable information on the exposure levels achieved with your dosing regimen.
-
-
Potential Cause 3: Pharmacokinetic Variability
-
Question: Could pharmacokinetic factors be contributing to the inconsistent results?
-
Answer: Yes, the pharmacokinetic properties of this compound, such as its short half-life and high plasma protein binding, can contribute to variability.
-
Troubleshooting Steps:
-
Timing of Assessment: this compound has a plasma half-life of approximately 1.09 hours in mice.[2][3] Ensure that the timing of your behavioral or physiological assessments aligns with the peak plasma concentration (Cmax), which is observed around 1 hour post-i.p. administration.[2]
-
Plasma Protein Binding: this compound is largely bound to plasma proteins.[2][3] While only the unbound fraction is pharmacologically active, it's the total free drug concentration at the target site that determines efficacy.[8][9][10] Be aware that conditions affecting plasma protein levels (e.g., inflammation, disease state) could alter the free fraction of the drug.
-
-
Issue 2: Unexpected Off-Target Effects
-
Question: Could the observed effects be due to off-target activity of this compound?
-
Answer: this compound is highly selective for the A3 adenosine receptor, with over 1000-fold selectivity against A1 and A2A receptors. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Dose Selection: Use the lowest effective dose determined from your dose-response studies to minimize the potential for off-target engagement.
-
Control Experiments: In your experimental design, include control groups treated with a selective A3AR antagonist to confirm that the observed effects of this compound are indeed mediated by the A3 receptor. The use of A3AR knockout animals can also provide definitive evidence for on-target activity.[2]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Binding Affinity (Ki) | ~3 nM | Human, Mouse | - | [2][3] |
| Oral Bioavailability (%F) | 5% | Rat | Oral | [3][4] |
| Plasma Half-life (t1/2) | 1.09 h | Mouse | 1 mg/kg i.p. | [2] |
| Peak Plasma Conc. (Cmax) | 204 nM | Mouse | 1 mg/kg i.p. | [2] |
| Time to Cmax | 1 h | Mouse | 1 mg/kg i.p. | [2] |
| Plasma Protein Binding | High | - | - | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (CCI)
| Dose | Route of Administration | Species | Effect | Reference |
| 1.0 mg/kg | i.p. | Mouse | Complete prevention of CCI-induced neuropathic pain | [2] |
| 1.7 mg/kg | p.o. | Mouse | Complete reversal of pain at peak effect | [2] |
| 100 mg/kg | p.o. | Rat | Reversal of established mechano-allodynia for 2 hours | [2] |
Experimental Protocols
In Vivo Administration of this compound for Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol is a synthesized guideline based on published studies. Researchers should adapt it to their specific experimental conditions.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% Saline)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
CCI surgery equipment
-
Von Frey filaments for behavioral testing
2. Animal Model:
-
Induce chronic constriction injury (CCI) of the sciatic nerve in one hind paw of the anesthetized animal as previously described in the literature.
-
Allow animals to recover for a period of 7 days, which is typically when peak pain is observed.[4]
3. Formulation Preparation:
-
On the day of the experiment, prepare a fresh stock solution of this compound in 100% DMSO.
-
For the final formulation, dilute the stock solution in the vehicle to the desired concentration. For example, to prepare a 1 mg/mL solution, add the appropriate volume of the DMSO stock to a solution of Tween 80 and then bring to the final volume with saline, ensuring thorough mixing at each step. The final DMSO concentration should be minimized and kept consistent across all groups.
4. Drug Administration:
-
Intraperitoneal (i.p.) Injection: Administer this compound at a dose of, for example, 1 mg/kg.
-
Oral Gavage (p.o.): Administer this compound at a higher dose, for example, 10-100 mg/kg, due to its low oral bioavailability.[2]
-
Administer the vehicle solution to the control group using the same volume and route of administration.
5. Behavioral Assessment:
-
Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments at baseline (before drug administration) and at various time points post-administration (e.g., 30, 60, 90, 120, and 240 minutes).
-
The experimenter should be blinded to the treatment groups to avoid bias.
6. Data Analysis:
-
Analyze the PWT data using appropriate statistical methods, such as two-way ANOVA with Bonferroni's post-hoc test, to compare the effects of this compound with the vehicle control group over time.
Mandatory Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: Simplified signaling pathway of the A3 adenosine receptor activated by this compound.
Experimental Workflow for In Vivo Neuropathic Pain Study
Caption: Experimental workflow for assessing this compound efficacy in a neuropathic pain model.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: A logical guide to troubleshooting inconsistent results with this compound in vivo.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing MRS5698 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MRS5698 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective agonist for the A3 adenosine receptor (A3AR), with a Ki of approximately 3 nM.[1][2] It displays over 1000-fold selectivity for the A3AR over A1 and A2A adenosine receptors.[1] Its mechanism of action involves binding to and activating the A3AR, a G protein-coupled receptor (GPCR). This activation can trigger various downstream signaling pathways, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the stimulation of phospholipase C.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to a concentration of 10 mM.[1][3] For cell culture applications, it is crucial to use sterile, cell culture-grade DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize potential cytotoxic effects.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: My this compound solution appears cloudy or has visible particles after being added to the cell culture medium. What does this indicate?
Cloudiness or the presence of visible particles in the medium after the addition of this compound is a sign of precipitation. This can range from a fine, hazy appearance to larger, visible crystals. It is important to distinguish this from microbial contamination, which may also cause turbidity but is typically accompanied by a rapid change in the pH of the medium.[6]
Q5: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound, a hydrophobic molecule, upon addition to an aqueous solution like cell culture medium is a common issue. This "crashing out" occurs because the compound is significantly less soluble in the aqueous environment of the medium compared to the organic solvent (DMSO) used for the stock solution. The final concentration of DMSO in the medium may not be sufficient to maintain the solubility of this compound, especially at higher concentrations.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when adding a concentrated DMSO stock directly to the aqueous medium. | - Pre-warm the cell culture medium to 37°C before use. - Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. - Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium first, and then add this to the final volume. |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the cell culture medium. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). - If the required concentration is too high, consider performing a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect. | |
| Precipitation Over Time in the Incubator | Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. | - Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. - Minimize the time that culture vessels are outside the incubator. |
| pH Shift: The CO2 environment in an incubator can alter the pH of the medium, potentially affecting the solubility of this compound. | - Ensure that your cell culture medium is properly buffered for the CO2 concentration in your incubator. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to precipitation. | - Test the stability of this compound in your specific cell culture medium over the duration of your experiment. - If using serum-free medium, be aware that the absence of proteins that can bind to the compound may increase the likelihood of precipitation. | |
| Inconsistent Results | Inaccurate Stock Concentration: The initial stock solution was not fully dissolved or has precipitated during storage. | - Ensure the this compound is completely dissolved in DMSO when preparing the stock solution. Gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution. - Visually inspect the stock solution for any signs of precipitation before each use. - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | Up to 10 mM | DMSO | [1][3] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% | Cell Culture Media | [5] |
| Molecular Weight | 564.97 g/mol | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
37°C water bath or incubator
Methodology:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C.
-
-
Prepare a 1 mM Intermediate Dilution in DMSO:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a 1:10 dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO in a fresh microcentrifuge tube. Vortex to mix.
-
-
Prepare the 1 µM Final Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
In a sterile tube, add 1 µL of the 1 mM intermediate dilution to 999 µL of the pre-warmed cell culture medium.
-
Immediately and gently vortex the solution to ensure rapid and thorough mixing. This results in a 1 µM working solution with a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium
-
Sterile 96-well plate
-
Multichannel pipette
Methodology:
-
Prepare Serial Dilutions in Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add 100 µL of the pre-warmed medium to each well of a 96-well plate.
-
Create a starting high concentration by adding a small volume of your DMSO stock to the first well (e.g., 1 µL of 10 mM stock to 100 µL of medium for an initial concentration of ~100 µM).
-
Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate.
-
Include a well with medium only and another with medium containing the highest concentration of DMSO used (vehicle control).
-
-
Incubation and Observation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
For a more sensitive assessment, examine a small drop from each well under a microscope.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
-
Visualizations
A3 Adenosine Receptor (A3AR) Signaling Pathway
Caption: A3 Adenosine Receptor Signaling Pathway.
Troubleshooting Workflow for this compound Precipitation
References
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Low Oral Bioavailability of MRS5698 in Rats
Welcome to the technical support center for researchers working with MRS5698. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the low oral bioavailability of this selective A3 adenosine receptor agonist in rats.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in rats?
A1: The low oral bioavailability of this compound in rats, reported to be around 5%, is primarily attributed to poor aqueous solubility and significant intestinal efflux.[1][2] Caco-2 permeability assays have indicated that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the gastrointestinal lumen, thereby limiting its absorption into the systemic circulation.[1][2]
Q2: What are the known pharmacokinetic properties of this compound in rodents?
A2: While comprehensive pharmacokinetic data in rats following oral administration is limited due to its low bioavailability, studies have reported its properties after intraperitoneal (i.p.) administration in mice. Key parameters are summarized in the table below.
| Parameter | Value | Species | Administration Route | Reference |
| Dose | 1 mg/kg | Mouse | i.p. | [1][2] |
| Cmax | 204 nM | Mouse | i.p. | [1][2] |
| Tmax | 1 h | Mouse | i.p. | [1][2] |
| t1/2 | 1.09 h | Mouse | i.p. | [1][2] |
| AUC | 213 ng*h/mL | Mouse | i.p. | [1][2] |
| Oral Bioavailability (%F) | ~5% | Rat | Oral | [1][2] |
| Caco-2 Efflux Ratio | 86 | - | - | [1][2] |
Q3: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?
A3: For compounds with low solubility and high intestinal efflux, several formulation strategies can be explored. These include:
-
Particle Size Reduction: Techniques like nanocrystal formulation increase the surface area for dissolution.[3][4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism.[6][7][8][9][10]
-
Inhibition of Efflux Pumps: Co-administration with P-gp inhibitors or using excipients with inhibitory effects can reduce intestinal efflux.[1][2][11][12]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.
Troubleshooting Guides
This section provides detailed guidance and experimental protocols for addressing the low oral bioavailability of this compound.
Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and significant P-gp mediated intestinal efflux.
Solutions & Experimental Protocols:
1. Formulation Strategy 1: Nanocrystal Formulation
-
Principle: Reducing the particle size of this compound to the nanometer range increases the surface-area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[3][4][5]
-
Experimental Protocol: Anti-Solvent Precipitation Method
-
Solvent Selection: Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol) to prepare a drug solution.
-
Anti-Solvent and Stabilizer Selection: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC). This will act as the anti-solvent.
-
Precipitation: Add the drug solution dropwise into the anti-solvent solution under high-speed homogenization or ultrasonication.
-
Nanosuspension Formation: The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Dosage Form Preparation: The nanosuspension can be used directly for oral gavage or lyophilized into a powder for reconstitution.[3][13]
-
2. Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
-
Principle: SEDDS are isotropic mixtures of oil, surfactant, and a co-surfactant that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubility and absorption of lipophilic drugs.[6][7][8][9][10]
-
Experimental Protocol: SEDDS Formulation and Evaluation
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Ternary Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.[7]
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, co-surfactant, and this compound until a clear solution is formed.
-
Characterization: Evaluate the self-emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the release profile of this compound from the SEDDS formulation with the unformulated drug.
-
3. Strategy 3: Co-administration with a P-gp Inhibitor
-
Principle: Co-administering this compound with a known P-gp inhibitor can saturate or block the efflux pump, thereby increasing the net absorption of this compound.[1][2][11][12]
-
Experimental Protocol:
-
Inhibitor Selection: Choose a well-characterized P-gp inhibitor (e.g., Verapamil, Elacridar).
-
Dosing Regimen: Administer the P-gp inhibitor to rats a short time (e.g., 30-60 minutes) before the oral administration of this compound.
-
Pharmacokinetic Study: Conduct a pharmacokinetic study (as detailed in the next section) to compare the plasma concentration-time profile of this compound with and without the P-gp inhibitor.
-
Problem 2: Designing and Executing an Oral Bioavailability Study in Rats
Solution: Detailed Protocol for In Vivo Oral Bioavailability Assessment
This protocol outlines the key steps for conducting a robust oral bioavailability study in rats to evaluate your improved this compound formulation.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. House the animals under standard laboratory conditions and fast them overnight before the experiment with free access to water.[6][14]
-
Dosing and Administration:
-
Intravenous (IV) Administration (for absolute bioavailability calculation):
-
Prepare a solution of this compound in a suitable vehicle (e.g., DMSO:PEG300).
-
Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.[15]
-
-
Oral (PO) Administration:
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[15]
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., WinNonlin).[15]
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified P2Y6 Receptor Signaling Pathway.[19][20][21][22][23]
Caption: Experimental Workflow for Assessing Oral Bioavailability of this compound Formulations in Rats.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. droracle.ai [droracle.ai]
- 5. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. ahajournals.org [ahajournals.org]
- 22. lupinepublishers.com [lupinepublishers.com]
- 23. alzdiscovery.org [alzdiscovery.org]
Minimizing vehicle effects in MRS5698 in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRS5698 in in vivo experiments. Our goal is to help you minimize vehicle-related effects and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[1][2] It binds to human and mouse A3ARs with a high affinity (Ki of approximately 3 nM).[1][2] Upon binding, this compound activates downstream signaling pathways that are involved in various physiological processes, including inflammation and pain modulation. A3AR activation typically couples to Gi protein, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][4] It can also stimulate the phospholipase C (PLC) pathway.[3] Due to its high selectivity for A3AR over other adenosine receptor subtypes, this compound is a valuable tool for studying the specific roles of this receptor in vivo.[5]
Q2: What are the known solubility properties of this compound?
A2: this compound is a poorly water-soluble compound. This characteristic presents a significant challenge for in vivo administration, as it can lead to issues with formulation, bioavailability, and the potential for vehicle-induced effects. A prodrug of this compound was developed specifically to enhance its aqueous solubility, highlighting the solubility challenges of the parent compound.
Q3: What are the potential consequences of using an inappropriate vehicle for this compound administration?
A3: Using an inappropriate vehicle for a poorly soluble compound like this compound can lead to several experimental complications:
-
Precipitation of the compound: The drug may fall out of solution before or after administration, leading to inaccurate dosing and reduced bioavailability.
-
Vehicle-induced toxicity: Some organic solvents and surfactants can have their own biological effects, which may confound the experimental results.[6]
-
Inflammation or irritation at the injection site: Certain vehicles can cause local tissue reactions.
-
Altered pharmacokinetics: The vehicle can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7]
Q4: Is it necessary to include a vehicle control group in my in vivo experiment?
A4: Absolutely. A vehicle-only control group is essential to distinguish the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[6] This is particularly critical when using vehicles containing organic solvents or surfactants.
Troubleshooting Guide: Minimizing Vehicle Effects
This guide addresses common issues encountered when preparing and administering this compound for in vivo studies.
Issue 1: this compound is precipitating out of my formulation.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle system.
-
Troubleshooting Steps:
-
Verify Solubility: If possible, determine the solubility of your batch of this compound in various individual solvents and co-solvent mixtures.
-
Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure you are using the lowest effective concentration. For many in vivo studies, the final DMSO concentration should be kept below 10%, and ideally below 5%.[6]
-
Use a Multi-Component Vehicle: For poorly soluble compounds, a multi-component system is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent (e.g., DMSO) and then dilute it with a second solvent (e.g., PEG300) and/or an aqueous solution containing a surfactant (e.g., Tween 80).[6]
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous suspension for oral administration may be a viable alternative. Suspending agents like carboxymethylcellulose sodium (CMC-Na) can be used.[6][8]
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to dissolve the compound. However, be cautious about the thermal stability of this compound.
-
Issue 2: I am observing unexpected adverse effects in my vehicle control group.
-
Possible Cause: The chosen vehicle or one of its components is causing a biological response in the animals.
-
Troubleshooting Steps:
-
Review Vehicle Component Toxicity: Be aware of the potential toxicities of your vehicle components (see Table 2).
-
Reduce Component Concentrations: If possible, lower the concentration of potentially problematic components like DMSO or Tween 80.
-
Alternative Vehicle System: Consider switching to a different vehicle system. For example, if you are using a DMSO/PEG300-based vehicle, you could try a formulation with a different co-solvent or a suspension.
-
Route of Administration: The toxicity of a vehicle can be route-dependent. For instance, some vehicles that are safe for oral administration may be toxic when administered intravenously.
-
Issue 3: The in vivo efficacy of this compound is lower than expected or highly variable.
-
Possible Cause: Poor bioavailability due to formulation issues.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution or Uniform Suspension: Visually inspect your formulation before each administration to ensure the compound is fully dissolved or, if a suspension, is uniformly dispersed.
-
Prepare Formulations Fresh: To avoid degradation or precipitation over time, it is best practice to prepare the dosing solution fresh before each experiment.
-
Consider the Route of Administration: this compound has low oral bioavailability (around 5%).[2][5] For initial efficacy studies, intraperitoneal (i.p.) or intravenous (i.v.) administration may provide more consistent results.
-
Particle Size Reduction: For suspensions, reducing the particle size of the compound can improve its dissolution rate and absorption.[9]
-
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Value | Species | Reference |
| Binding Affinity (Ki) | ~3 nM | Human, Mouse | [1][2] |
| Selectivity | >3000-fold vs. other adenosine receptors | Human, Mouse | [5] |
| Solubility in DMSO | Soluble | N/A | Vendor Data |
| Aqueous Solubility | Poor | N/A | Implied by prodrug development |
Table 2: Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| T1/2 (Half-life) | 1.09 | h | [1][2] |
| Cmax (Maximum Concentration) | 204 | nM | [1][2] |
| Tmax (Time to Cmax) | 1 | h | [1][2] |
| AUC (Area Under the Curve) | 213 | ng*h/mL | [1][2] |
| Oral Bioavailability (%F) | 5 | % | [2][5] |
Table 3: Common Vehicle Components and Potential In Vivo Effects
| Vehicle Component | Typical Concentration | Route of Administration | Potential Side Effects | References |
| Dimethyl Sulfoxide (DMSO) | <10% (i.p., i.v.), up to 50% (oral) | Oral, i.p., i.v. | Can cause hemolysis, renal toxicity, and neurotoxicity at high concentrations. May enhance the absorption of other substances. | [10][11][12] |
| Polyethylene Glycol 300 (PEG300) | Up to 50% (i.v., i.m.), up to 90% (oral) | Oral, i.p., i.v., i.m. | Generally low toxicity, but high doses or long-term administration may cause kidney and liver damage. | [13][14][15][16] |
| Tween 80 (Polysorbate 80) | 0.1% - 10% | Oral, i.p., i.v. | Can cause hypersensitivity reactions, changes in body weight, and may affect the absorption of other drugs. | [17][18][19][20][21] |
| Carboxymethylcellulose sodium (CMC-Na) | 0.5% - 2% | Oral, i.p. | Generally considered inert and well-tolerated. Can alter the absorption rate of co-administered drugs. | [7][8][22][23][24] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% Saline.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound in a sterile tube.
-
Dissolve in DMSO: Add a volume of DMSO equivalent to 5% of the final desired volume. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Add PEG300: Add a volume of PEG300 equivalent to 40% of the final desired volume. Vortex until the solution is homogenous.
-
Add Saline: Slowly add a volume of sterile saline equivalent to 55% of the final desired volume while vortexing.
-
Final Mixing: Vortex the final solution for at least one minute to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for injection.
-
Administration: Administer the freshly prepared solution to the animals via i.p. injection.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 5 mg/mL suspension of this compound in 0.5% CMC-Na.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 0.5% CMC-Na Solution: Dissolve the required amount of CMC-Na in sterile water with the aid of a magnetic stirrer. This may take some time.
-
Weigh this compound: Accurately weigh the required amount of this compound.
-
Create a Paste: In a mortar, add a small amount of the 0.5% CMC-Na solution to the this compound powder and triturate with the pestle to form a smooth paste. This helps to wet the compound and prevent clumping.
-
Gradual Dilution: Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously mixing to form a uniform suspension. A homogenizer can also be used for this step.
-
Final Mixing: Stir the final suspension for at least 15 minutes before administration to ensure homogeneity.
-
Administration: Administer the suspension to the animals via oral gavage using a suitable gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose.
Mandatory Visualization
Caption: A3 Adenosine Receptor (A3AR) signaling pathway activated by this compound.
Caption: Workflow for selecting a suitable vehicle for this compound.
Caption: Experimental workflow for an in vivo efficacy study with this compound.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
- 12. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 23. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 24. researchgate.net [researchgate.net]
MRS5698 and Cytochrome P450 Enzymes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the interaction and inhibition potential of MRS5698 with cytochrome P450 (CYP) enzymes. All information is based on preclinical studies to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and major CYP enzymes?
A1: In vitro studies have demonstrated that this compound has a low potential for inhibiting major cytochrome P450 enzymes. Specifically, it failed to inhibit CYP2C9, CYP2D6, and CYP3A4 at concentrations up to 10 μM[1]. This suggests a low risk of drug-drug interactions mediated by the inhibition of these key metabolic pathways.
Q2: Were any specific IC50 values determined for this compound against CYP enzymes?
A2: The preclinical studies did not report specific IC50 values, as significant inhibition was not observed at the highest tested concentration of 10 μM[1]. The results are therefore presented as IC50 > 10 μM, indicating weak to no inhibitory activity.
Q3: What are the implications of these findings for in vivo studies?
A3: The low in vitro CYP inhibition potential of this compound suggests that it is less likely to alter the metabolism of co-administered drugs that are substrates of CYP2C9, CYP2D6, or CYP3A4. However, it is always recommended to conduct carefully designed in vivo drug interaction studies to confirm these in vitro findings, especially when this compound is co-administered with narrow therapeutic index drugs metabolized by these enzymes.
Q4: My in-house assay shows some inhibition of a CYP enzyme by this compound. What could be the reason?
A4: Please refer to the "Troubleshooting Guide" section below for potential reasons for discrepancies in experimental results. Factors such as different experimental conditions (e.g., substrate or enzyme concentration), the specific in vitro test system used, or potential impurities in the compound batch could contribute to varying observations.
Data Presentation
Table 1: Summary of In Vitro CYP Inhibition Potential of this compound
| CYP Isoform | Test System | Substrate(s) Used | This compound Concentration | Result | Reference |
| CYP2C9 | Human Liver Microsomes | Not specified in abstract | < 10 μM | No significant inhibition | [1] |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | < 10 μM | No significant inhibition | [1] |
| CYP3A4 | Human Liver Microsomes | Testosterone, Midazolam | < 10 μM | No significant inhibition | [1] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro CYP inhibition assay, based on the information provided in the preclinical study of this compound[1].
Objective: To determine the potential of this compound to inhibit the activity of major human CYP isoforms (CYP2C9, CYP2D6, and CYP3A4).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
CYP isoform-specific substrates (e.g., Dextromethorphan for CYP2D6, Testosterone or Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of CYP isoform-specific substrates and the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
Pre-incubate a mixture of human liver microsomes (final concentration, e.g., 0.2 mg/mL), potassium phosphate buffer, and this compound (at various concentrations, up to 10 μM) or a positive control inhibitor at 37°C.
-
Add the CYP isoform-specific substrate to the pre-incubated mixture. The final concentration of the substrate should be close to its Km value (e.g., 10 μM for dextromethorphan, 50 μM for testosterone, or 5 μM for midazolam)[1].
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of CYP activity at each concentration of this compound relative to a vehicle control.
-
If significant inhibition is observed, determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected CYP Inhibition Observed | High concentration of organic solvent (e.g., DMSO) in the incubation mixture. | Ensure the final concentration of the organic solvent is kept to a minimum, typically ≤ 1%, to avoid non-specific inhibition. |
| Instability of this compound or the probe substrate in the incubation medium. | Verify the stability of all compounds under the assay conditions. | |
| Use of a different, more sensitive probe substrate or a different test system (e.g., recombinant enzymes vs. microsomes). | Compare your assay conditions with the referenced protocol. If using a different system, results may not be directly comparable. | |
| High Variability in Results | Inconsistent pipetting or timing. | Use calibrated pipettes and ensure consistent timing for all steps, especially the initiation and termination of the reaction. |
| Degradation of NADPH. | Prepare the NADPH regenerating system fresh before each experiment and keep it on ice. | |
| Variability in the activity of the human liver microsome batch. | Use a single, well-characterized batch of microsomes for all comparative experiments. | |
| No Inhibition Observed, Even with Positive Controls | Inactive enzyme or substrate. | Check the activity of the microsomes and the integrity of the probe substrate. |
| Incorrect concentration of reagents. | Verify the concentrations of all stock and working solutions. | |
| Issues with the analytical method (LC-MS/MS). | Ensure the analytical method is properly validated for the specific metabolite being quantified. |
Visualizations
References
Validation & Comparative
A Comparative Guide to MRS5698 and IB-MECA for A3 Adenosine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common agonists for the A3 adenosine receptor (A3AR): MRS5698 and IB-MECA. The information presented is curated from preclinical research to assist in the selection of the appropriate compound for A3AR activation studies.
Overview
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαi/o proteins. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, A3AR activation can stimulate phospholipase C (PLC) and modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[2] Both this compound and IB-MECA are selective agonists for A3AR, but they exhibit differences in their pharmacological profiles.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and IB-MECA based on in vitro experimental findings.
Table 1: Binding Affinity at Human A3 Adenosine Receptor
| Compound | Kᵢ (nM) | Selectivity | Reference |
| This compound | ~3 | >3000-fold over other ARs | [3] |
| IB-MECA | 1.1 | ~50-fold over A₁ and A₂ₐ ARs | [4] |
Table 2: Functional Potency in A3AR-Mediated Assays
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Efficacy | Reference |
| This compound | cAMP Inhibition | CHO-hA3AR | 1.2 | Nearly Full Agonist | [3][5] |
| IB-MECA | ERK1/2 Activation | Human Ciliary Muscle Cells | 12 | - | [2] |
| 2-Cl-IB-MECA * | Functional Reporter Assay | HEK293-hA3AR | 32.28 | Agonist | [6] |
*2-Cl-IB-MECA is a closely related analog of IB-MECA and is often used as a reference A3AR agonist.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the A3AR signaling cascade and typical experimental procedures are provided below to clarify the mechanisms of action and methods of study.
Caption: A3AR signaling upon agonist binding.
Caption: Workflow for comparing A3AR agonists.
Caption: Logical comparison of key features.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled competitor compound (this compound or IB-MECA).
-
To determine non-specific binding, a high concentration of a non-radiolabeled agonist (e.g., NECA) is used in a set of wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
-
Cell Culture and Seeding:
-
Culture cells expressing the A3AR in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Add varying concentrations of the A3AR agonist (this compound or IB-MECA) and incubate.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.[7]
-
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of A3AR activation.
-
Cell Culture and Serum Starvation:
-
Culture cells in a 96-well plate.
-
Before the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Treat the cells with varying concentrations of this compound or IB-MECA for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
-
Detection and Analysis:
-
Fix the cells and permeabilize them to allow antibody access.
-
Use a cell-based ELISA or Western blotting to detect phosphorylated ERK (p-ERK) and total ERK.
-
For ELISA, incubate with a primary antibody specific for p-ERK, followed by a labeled secondary antibody. A fluorescent or colorimetric substrate is then added for detection.
-
Normalize the p-ERK signal to the total ERK signal or total protein content in each well.
-
Plot the normalized p-ERK signal against the agonist concentration and analyze using non-linear regression to determine the EC₅₀ and Eₘₐₓ for ERK activation.[2]
-
Summary and Conclusion
Both this compound and IB-MECA are potent A3AR agonists. This compound exhibits exceptionally high selectivity for the A3AR over other adenosine receptor subtypes, which can be advantageous for studies requiring precise targeting of the A3AR to avoid off-target effects. It has also been characterized as a nearly full agonist in cAMP inhibition assays.[5] IB-MECA, while also selective, has a lower selectivity margin compared to this compound but has been extensively used in a wide range of preclinical studies, providing a larger body of historical data.[8]
The choice between this compound and IB-MECA will depend on the specific requirements of the research. For studies where high selectivity is paramount to dissect the specific roles of A3AR, this compound is an excellent choice. For research that builds upon existing literature where IB-MECA was used, continuing with this compound may be more appropriate for consistency. Researchers should consider the data presented in this guide to make an informed decision based on the goals of their A3AR activation studies.
References
- 1. The A3 adenosine receptor agonist 2-Cl-IB-MECA facilitates epileptiform discharges in the CA3 area of immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 adenosine receptor agonist IB-MECA reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative In Vivo Efficacy Analysis of A3 Adenosine Receptor Agonists: MRS5698 and Cl-IB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent A3 adenosine receptor (A3AR) agonists: MRS5698 and Cl-IB-MECA. Both compounds are valuable research tools for investigating the therapeutic potential of A3AR activation in various disease models. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Overview of this compound and Cl-IB-MECA
This compound is a highly selective A3AR agonist, demonstrating a Ki of approximately 3 nM for both human and mouse A3ARs.[1][2] Its high selectivity makes it a precise tool for studying A3AR-mediated effects with minimal off-target interactions.[1][2] In contrast, Cl-IB-MECA is a widely used A3AR agonist that has been instrumental in foundational research, though it displays lower selectivity compared to this compound. Both have been investigated in a range of in vivo models, with this compound showing notable efficacy in neuropathic pain models, while Cl-IB-MECA has been extensively studied in the contexts of cancer immunotherapy and cardioprotection.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Reversal of Pain | Rat (Chronic Constriction Injury) | High dose (specifics not detailed) | Oral | Reversal of pain lasting for at least 2 hours | [1] |
| Prevention of Neuropathic Pain | Mouse (Chronic Constriction Injury) | 1.0 mg/kg | Intraperitoneal (i.p.) | Complete prevention of chemotherapy-induced neuropathic pain | [1] |
Table 2: In Vivo Efficacy of Cl-IB-MECA in Cancer Immunotherapy and Cardioprotection Models
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Inhibition of Tumor Growth | Mouse (Melanoma) | 20 ng/mouse | Single administration | Inhibition of tumor growth and improved survival | [3][4] |
| Cardioprotection | Mouse (Ischemia/Reperfusion) | 30 and 100 µg/kg | Not specified | Reduced myocardial infarct size | [5] |
| Cardioprotection | Dog (Ischemia/Reperfusion) | Not specified | Intravenous | Reduced infarct size | [6] |
Table 3: Pharmacokinetic Parameters
| Compound | Animal Model | Dose | Route | t1/2 (half-life) | Cmax | AUC | Citation |
| This compound | Mouse | 1 mg/kg | i.p. | 1.09 h | 204 nM | 213 ng*h/mL | [1][2] |
| This compound | Rat | ≤200 mg/kg | i.p. | Well-tolerated | - | - | [1][2] |
| Cl-IB-MECA | Rat | 200 µg/kg | Intravenous | - | - | - | [7] |
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, a Gi/Go protein-coupled receptor, initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Non-canonical pathways can involve the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These signaling events ultimately modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Caption: A3 Adenosine Receptor Signaling Cascade.
Experimental Workflow: Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a standard preclinical model to induce neuropathic pain in rodents, frequently used to evaluate the efficacy of analgesic compounds like this compound.
Caption: Workflow for the CCI Neuropathic Pain Model.
Experimental Workflow: Adoptive T-Cell Transfer in a Melanoma Mouse Model
This workflow outlines the key steps in an adoptive T-cell transfer experiment, a model used to assess the immunomodulatory effects of compounds like Cl-IB-MECA.
Caption: Adoptive T-Cell Transfer Experimental Workflow.
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This protocol is a standard method for inducing neuropathic pain to test the efficacy of analgesics.[8][9][10]
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision at the mid-thigh level to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures (e.g., 4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: House the animals individually and monitor for signs of distress. Allow for a recovery period (typically 7-14 days) for the development of neuropathic pain.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneally or orally) at a specific time point before behavioral testing.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
-
Data Analysis: Compare the withdrawal thresholds or latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.
Adoptive T-Cell Immunotherapy in a Melanoma Mouse Model
This protocol is used to evaluate the anti-tumor efficacy of immunomodulatory agents that enhance T-cell function.[3][4]
-
Tumor Cell Culture and Implantation:
-
Culture a suitable melanoma cell line (e.g., B16-F10).
-
Subcutaneously inject a suspension of tumor cells into the flank of recipient mice (e.g., C57BL/6).
-
Allow the tumors to grow to a palpable size.
-
-
T-Cell Isolation and Ex Vivo Treatment:
-
Isolate splenocytes from donor mice.
-
Enrich for CD8+ T-cells using magnetic-activated cell sorting (MACS) or other standard techniques.
-
Activate the T-cells ex vivo using anti-CD3 and anti-CD28 antibodies.
-
Treat the activated T-cells with Cl-IB-MECA at a predetermined concentration and duration.
-
-
Adoptive T-Cell Transfer:
-
Harvest the Cl-IB-MECA-treated T-cells and wash them to remove any remaining compound.
-
Intravenously inject the treated T-cells into the tumor-bearing recipient mice.
-
-
Monitoring and Analysis:
-
Measure tumor volume regularly using calipers.
-
Monitor the survival of the mice.
-
At the end of the experiment, tumors can be excised for histological analysis or to assess the infiltration and activation state of immune cells within the tumor microenvironment.
-
Conclusion
Both this compound and Cl-IB-MECA are effective A3AR agonists in vivo, albeit in different therapeutic contexts based on the available research. This compound, with its high selectivity, demonstrates significant promise in the treatment of neuropathic pain. Cl-IB-MECA has a broader historical use and has shown efficacy in modulating the immune response against cancer and in providing cardioprotection.
The choice between these two compounds for in vivo research will depend on the specific research question and the desired level of A3AR selectivity. For studies requiring precise targeting of the A3AR with minimal confounding effects from other adenosine receptors, this compound is the superior choice. For broader, foundational studies on A3AR function where high selectivity is not the primary concern, Cl-IB-MECA remains a relevant tool.
Future research involving a direct, head-to-head comparison of this compound and Cl-IB-MECA in the same in vivo models would be invaluable for a more definitive assessment of their relative efficacy and for guiding the development of next-generation A3AR-targeted therapeutics.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adoptive Immunotherapy with Cl-IB-MECA-Treated CD8+ T Cells Reduces Melanoma Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The A3 Adenosine Receptor Agonist IB-MECA Reduces Myocardial Ischemia/Reperfusion Injury in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects and histamine release elicited by the selective adenosine A3 receptor agonist 2-Cl-IB-MECA in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 9. Chronic Constriction Injury Model [bio-protocol.org]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
A Head-to-Head Comparison of A3 Adenosine Receptor Agonists: MRS5698 vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective A3 adenosine receptor (A3AR) agonist is critical for advancing investigations into the therapeutic potential of this G protein-coupled receptor. This guide provides an objective comparison of MRS5698 with other well-established A3AR agonists, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
The A3 adenosine receptor, a member of the P1 purinergic receptor family, is a promising therapeutic target for a range of conditions, including neuropathic pain, inflammation, and cancer. Activation of the A3AR, which is coupled to the Gi protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular processes. This guide focuses on the comparative pharmacology of this compound, a highly selective A3AR agonist, against other commonly used agonists such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson).
Data Presentation: Quantitative Comparison of A3AR Agonists
The following table summarizes the binding affinity (Ki) and selectivity of this compound, IB-MECA, and Cl-IB-MECA for the human A3 adenosine receptor and other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Selectivity vs. A1AR | A3AR Selectivity vs. A2AAR |
| This compound | ~3[1][2][3] | >9000 | >9000 | >3000-fold[1][4] | >3000-fold[1][4] |
| IB-MECA | ~1.1[1] | 54[1] | 56[1] | ~50-fold | ~50-fold |
| Cl-IB-MECA | ~0.33[2][3][5] | 825 | 462 | ~2500-fold[2][5] | ~1400-fold[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Radioligand Binding Assay for A3AR Affinity
This protocol is designed to determine the binding affinity of a test compound for the A3 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compounds: Serial dilutions of this compound, IB-MECA, Cl-IB-MECA, or other compounds of interest.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [¹²⁵I]I-AB-MECA at a final concentration of ~0.5 nM.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol assesses the functional activity of A3AR agonists by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human A3AR.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin: A direct activator of adenylyl cyclase.
-
Test Compounds: Serial dilutions of this compound, IB-MECA, Cl-IB-MECA, or other agonists.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Seed the A3AR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with various concentrations of the test compound for 15 minutes at 37°C.
-
Stimulation: Add forskolin (typically 1-10 µM final concentration) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves for each agonist by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).
Mandatory Visualizations
The following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow for agonist characterization.
Caption: A3AR Signaling Pathway.
Caption: A3AR Agonist Characterization Workflow.
References
A Preclinical Head-to-Head: Evaluating the Efficacy of MRS5698 and Gabapentin in Neuropathic Pain Models
For Immediate Release
In the landscape of neuropathic pain therapeutics, researchers are continually seeking novel compounds with improved efficacy and favorable side-effect profiles. This report provides a comparative analysis of MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist, and gabapentin, a widely prescribed anticonvulsant, for the management of neuropathic pain. This guide synthesizes available preclinical data, focusing on their mechanisms of action, and efficacy in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.
Mechanisms of Action: Two Distinct Pathways
The analgesic effects of this compound and gabapentin stem from their interaction with different molecular targets within the nervous system.
This compound: As a selective agonist for the A3 adenosine receptor, this compound's mechanism is centered on the purinergic signaling pathway. The A3AR is a G-protein coupled receptor, and its activation by this compound is thought to initiate a cascade of intracellular events that ultimately lead to a reduction in neuronal hyperexcitability and neuroinflammation, key contributors to neuropathic pain.
Gabapentin: The primary mechanism of gabapentin involves its binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[3] By dampening this excessive neurotransmission, gabapentin alleviates the hyperexcitability characteristic of neuropathic pain states.[1][2]
Preclinical Efficacy in the Chronic Constriction Injury (CCI) Model
The CCI model in rats is a widely utilized and validated preclinical model that mimics many of the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus). The following tables summarize the available quantitative data for this compound and gabapentin from studies utilizing this model.
It is crucial to note that the following data is compiled from separate studies. As no direct head-to-head comparative studies have been identified, this indirect comparison should be interpreted with caution due to potential variations in experimental protocols.
Table 1: Efficacy of this compound in the Rat CCI Model
| Compound | Dose (oral) | Time Point | Efficacy Measure | Result | Citation |
| This compound | High dose | Post-administration | Reversal of mechanical allodynia | Beneficial effect lasted for at least 2 hours | [4] |
Table 2: Efficacy of Gabapentin in the Rat CCI Model
| Compound | Dose (i.p.) | Time Point | Efficacy Measure | Result | Citation |
| Gabapentin | 100 mg/kg | 14 days post-surgery | Attenuation of mechanical hyperalgesia | Significant attenuation of CCI-induced increase in paw withdrawal duration | [4] |
| Gabapentin | 50 mg/kg | Not specified | Attenuation of mechanical allodynia | Weakly/moderately attenuated | |
| Gabapentin | 50 mg/kg | Not specified | Attenuation of thermal hyperalgesia | Weakly/moderately attenuated |
Experimental Protocols
Chronic Constriction Injury (CCI) Model Protocol
The CCI model is induced in rats through a surgical procedure involving the sciatic nerve. While specific details may vary between studies, the general protocol is as follows:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to a degree that causes a slight constriction without arresting circulation.
-
Wound Closure: The muscle and skin are sutured to close the incision.
-
Behavioral Testing: Following a recovery period, behavioral tests are conducted to assess the development of neuropathic pain, typically beginning several days post-surgery and continuing for several weeks. The primary endpoint is often the measurement of mechanical allodynia using von Frey filaments, where a decrease in the paw withdrawal threshold indicates the presence of pain.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Signaling Pathway of Gabapentin
Caption: Signaling pathway of Gabapentin.
Experimental Workflow for CCI Model and Drug Efficacy Testing
Caption: Experimental workflow for the CCI model.
Conclusion
Both this compound and gabapentin demonstrate efficacy in a preclinical model of neuropathic pain, albeit through distinct molecular mechanisms. This compound, acting via the A3 adenosine receptor, represents a novel therapeutic target. Gabapentin, a well-established therapeutic, modulates voltage-gated calcium channels to achieve its analgesic effect. While the absence of direct comparative studies necessitates a cautious interpretation of the available data, the findings for this compound are promising and warrant further investigation, including head-to-head preclinical studies against established standards of care like gabapentin. Such studies will be critical in determining the relative therapeutic potential of A3AR agonists in the clinical management of neuropathic pain.
References
A Comparative Analysis of MRS5698 and Tricyclic Antidepressants in Rodent Models of Neuropathic Pain
Introduction
Neuropathic pain, a chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments, including tricyclic antidepressants (TCAs), are often limited by incomplete efficacy and considerable side effects.[1] This has spurred the development of novel analgesics targeting different mechanisms. One such promising compound is MRS5698, a highly selective A3 adenosine receptor (A3AR) agonist.[1][2][3] This guide provides an objective comparison of this compound and traditional tricyclic antidepressants, focusing on their performance in preclinical rodent pain models, with supporting data on their mechanisms, efficacy, and experimental protocols.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and tricyclic antidepressants are rooted in distinct molecular mechanisms.
This compound: Selective A3 Adenosine Receptor Agonism
This compound exerts its analgesic effects by selectively activating the A3 adenosine receptor, a G-protein coupled receptor.[2][3] Activation of the A3AR is linked to several downstream events that culminate in pain relief. In neuropathic pain states, A3AR activation helps restore the function of the K+-Cl− cotransporter 2 (KCC2), which is crucial for maintaining the inhibitory tone of GABAergic neurotransmission in the central nervous system.[4] This enhanced inhibition dampens the hyperexcitability of neurons that characterizes neuropathic pain.[4] Furthermore, A3AR agonists can reduce the activation of glial cells like astrocytes and microglia, key players in the neuroinflammatory processes that sustain chronic pain.[4][5]
Tricyclic Antidepressants: Broad Spectrum Neuromodulation
Tricyclic antidepressants, such as amitriptyline and imipramine, have a broader mechanism of action. Their primary analgesic effect is attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the presynaptic terminals of the central nervous system.[6][7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing the activity of descending inhibitory pain pathways that dampen nociceptive signals in the spinal cord.[8][9]
Beyond this, TCAs interact with a variety of other targets which contribute to both their analgesic properties and their side-effect profile. These actions include blocking sodium channels, which can reduce ectopic firing in injured nerves, and acting as antagonists at muscarinic, histaminic, and alpha-1 adrenergic receptors.[7][10]
Comparative Efficacy in Rodent Pain Models
The following table summarizes quantitative data from preclinical studies, comparing the effectiveness of this compound and various tricyclic antidepressants in established rodent models of neuropathic pain.
| Compound | Rodent Model | Pain Modality Assessed | Dose & Route | Efficacy | Reference |
| This compound | Chronic Constriction Injury (CCI), Rat | Not specified | Oral, high dose | Beneficial effect lasted for at least 2 hours. | [2] |
| This compound | Chronic Constriction Injury (CCI), Mouse | Neuropathic Pain | 1.0 mg/kg, i.p. | Completely prevented the development of pain. | [1] |
| This compound | Chronic Constriction Injury (CCI), Rat | Mechanical Allodynia | Intrathecal | Dose-dependently reversed mechanical allodynia. | [4] |
| Amitriptyline | Spinal Nerve Ligation (SNL), Rat | Thermal Hyperalgesia | 10 mg/kg, i.p. | Completely reversed thermal hyperalgesia. | [11] |
| Amitriptyline | Spinal Nerve Ligation (SNL), Rat | Mechanical Allodynia | 10 mg/kg, i.p. | No alleviating effect. | [11] |
| Amitriptyline | Acute Pain (Hot-Plate), Mouse | Thermal Nociception | 10 mg/kg & 50 mg/kg, i.p. | Statistically significant antinociceptive effect. | [12] |
| Amitriptyline | Carrageenan-induced inflammation, Rat | Paw Edema | 10 mg/kg, i.p. | 41.5% inhibition of edema. | [13] |
| Imipramine | Spinal Nerve Ligation (SNL), Mouse | Hyperalgesia & Nociception | 2.5 & 5 mg/kg, i.p. | Induced anti-hyperalgesic and anti-nociceptive effects. | [14] |
| Imipramine | Carrageenan-induced inflammation, Rat | Paw Edema | 7.5 mg/kg, i.p. | 38.2% inhibition of edema. | [13] |
| Imipramine | Central Post-Stroke Pain, Rat | Thermal & Mechanical Pain | Not specified | Suppressed thermal and mechanical pain sensitivity. | [15] |
Experimental Protocols & Workflow
Standardized animal models and behavioral assays are crucial for evaluating the analgesic potential of novel compounds.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI): This widely used model involves exposing the sciatic nerve in one hind limb of an anesthetized rat or mouse.[16] Proximal to its branching, four loose ligatures are tied around the nerve, causing a mild compression that leads to inflammation and subsequent development of neuropathic pain symptoms like allodynia and hyperalgesia.[16][17]
-
Spinal Nerve Ligation (SNL): This model produces robust and persistent neuropathic pain behaviors.[11][18] In an anesthetized rodent, the L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion.[9][11] This injury results in tactile allodynia and thermal hyperalgesia in the corresponding paw.[11]
Behavioral Pain Assays
-
Mechanical Allodynia (von Frey Test): This test assesses sensitivity to a non-noxious mechanical stimulus. Rodents are placed in enclosures with a mesh floor. Calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.[19][20] A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold is then calculated to quantify the level of mechanical sensitivity.[20]
-
Thermal Hyperalgesia (Hargreaves Test): This assay measures the latency to paw withdrawal from a noxious heat stimulus. The animal is placed in a glass-floored enclosure. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded as the withdrawal latency.[11][20] A shorter latency compared to baseline or control animals indicates thermal hyperalgesia. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[16][20]
Summary and Conclusion
The available preclinical data indicate that both this compound and tricyclic antidepressants are effective in rodent models of neuropathic pain, albeit through different mechanisms.
-
This compound demonstrates efficacy as a highly selective A3AR agonist, offering a targeted approach to pain relief by restoring inhibitory neurotransmission and reducing neuroinflammation.[2][4][5] Its high selectivity suggests a potential for a better side-effect profile compared to TCAs. Studies show it is effective in reversing established neuropathic pain and preventing its development in CCI and SNL models.[1][4]
-
Tricyclic Antidepressants like amitriptyline and imipramine have a long history of use and proven efficacy in various pain models.[6][12][14] Their broad mechanism, primarily involving serotonin and norepinephrine reuptake inhibition, is effective but also leads to a range of anticholinergic and antihistaminic side effects.[6][8] Data shows TCAs can effectively reduce thermal hyperalgesia and mechanical allodynia, although efficacy can vary depending on the specific drug and pain modality.[11][15][21]
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mypcnow.org [mypcnow.org]
- 7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tricyclic Antidepressants for Pain - SCIRE Professional [scireproject.com]
- 9. Analgesic Mechanisms of Antidepressants for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 11. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Evaluation of the anti-inflammatory and anti-nociceptive effects of different antidepressants in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation of Imipramine-Induced Anti-hyperalgesic and Anti-Nociceptive Effects by Citicoline in the Sciatic Nerve Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tricyclic antidepressants and selective serotonin reuptake inhibitors but not anticonvulsants ameliorate pain, anxiety, and depression symptoms in an animal model of central post-stroke pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ephect.org [ephect.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Chronic administration of amitriptyline differentially alters neuropathic pain-related behaviour in the presence and absence of a depressive-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of MRS5698 and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of MRS5698, a selective A3 adenosine receptor (A3AR) agonist, and Methotrexate (MTX), a widely used disease-modifying antirheumatic drug (DMARD). We will delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
Executive Summary
Methotrexate, the cornerstone of therapy for rheumatoid arthritis, exerts its anti-inflammatory effects primarily through the release of adenosine.[1][2] this compound is a highly selective agonist for the A3 adenosine receptor (A3AR), which is known to be overexpressed in inflammatory tissues.[3] Both compounds ultimately leverage the anti-inflammatory properties of adenosine signaling, but through different primary mechanisms. While methotrexate's actions are broader, potentially impacting multiple pathways, this compound offers a more targeted approach by specifically activating the A3AR. This guide will explore the nuances of their anti-inflammatory effects based on available preclinical and clinical data.
Mechanisms of Action
This compound: A Selective A3 Adenosine Receptor Agonist
This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR).[4] The A3AR is a G-protein coupled receptor, and its activation initiates intracellular signaling cascades that have anti-inflammatory consequences. Upon agonist binding, the A3AR couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This modulation of cAMP can, in turn, affect the function of various immune cells.
Activation of A3AR by agonists like this compound has been shown to inhibit the NF-κB signaling pathway.[6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, this compound can effectively suppress the production of these key inflammatory mediators.[6]
Methotrexate: A Broad-Acting Anti-Inflammatory Agent
The anti-inflammatory mechanism of low-dose methotrexate is multifaceted, but a central aspect is the promotion of extracellular adenosine release.[1][2][7] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[8] This inhibition leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA), the enzyme that breaks down adenosine. The resulting increase in intracellular adenosine leads to its transport into the extracellular space.[2][8]
Extracellular adenosine then activates adenosine receptors (A1, A2A, A2B, and A3) on various immune cells.[2] The activation of these receptors, particularly the A2A receptor, is thought to mediate many of methotrexate's anti-inflammatory effects, such as the inhibition of neutrophil adhesion and the suppression of pro-inflammatory cytokine production by macrophages.[2] Interestingly, methotrexate has also been shown to upregulate the expression of the A3AR, which could potentially enhance the effects of endogenous adenosine or co-administered A3AR agonists.[3]
Beyond adenosine signaling, methotrexate can also inhibit transmethylation reactions and may have direct effects on T-cell proliferation, although the latter is more prominent at higher, anti-cancer doses.[1][9] More recently, it has been suggested that low-dose methotrexate may also exert its anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway.
Comparative Anti-Inflammatory Effects: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and methotrexate from various preclinical and clinical studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine | Concentration/Dose | % Inhibition / Fold Decrease | Reference |
| This compound | Human Colonic Epithelial Cells (HT-29) | TNF-α | IL-8, IL-1β | 100 nM | Significant decrease in mRNA and secretion | [6] |
| Methotrexate | Human Macrophages | LPS | IL-6, IL-1β | Low-dose (in vitro) | Significant reduction | [10] |
| Methotrexate | T cells from RA patients | ex vivo activation | TNF-α | N/A | Reduced production | [11] |
Table 2: In Vivo Anti-Inflammatory Effects in Animal Models
| Compound | Animal Model | Parameter | Dose | Route | % Reduction / Effect | Reference |
| This compound | Not explicitly found in searches | N/A | N/A | N/A | N/A | |
| Methotrexate | Collagen-Induced Arthritis (CIA) in mice | Arthritis Severity | 2.5 mg/kg, 5 mg/kg | N/A | Significant downregulation | [12] |
| Methotrexate | Carrageenan-Induced Paw Edema in mice | Paw Edema | Not specified | N/A | Not specified | |
| Methotrexate | Pristane-Induced Arthritis (PIA) in rats | Arthritis Severity | Titrated doses | N/A | Effective downregulation | [12] |
Table 3: Effects on Inflammatory Markers in Humans
| Compound | Condition | Marker | Dose | Effect | Reference |
| Methotrexate | Early Rheumatoid Arthritis | Plasma IL-6 | N/A | Significant reduction | [13] |
| Methotrexate | Early Rheumatoid Arthritis | Plasma TNF-α | N/A | No significant change | [13] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Mice
This is a widely used and reproducible model for evaluating acute inflammation.[14][15][16][17]
-
Animals: Male Swiss mice (7-8 weeks old, weighing 32-34 g) are typically used.[17]
-
Induction: A subplantar injection of 20-50 µL of 1% carrageenan in saline is administered into the right hind paw.[15][17] The contralateral paw receives an injection of saline as a control.
-
Treatment: The test compound (e.g., this compound or methotrexate) or vehicle is administered, typically intraperitoneally (i.p.), 30-60 minutes before the carrageenan injection.[14][15]
-
Measurement: Paw volume or thickness is measured at baseline (before carrageenan injection) and at various time points after, usually between 1 and 4 hours.[1] Measurements can be taken using a plethysmometer or calipers. The inflammatory response is quantified as the increase in paw volume or thickness.
-
Endpoint: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
2. LPS-Induced Cytokine Release in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines by activated macrophages.[18][19][20]
-
Cells: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) are used.
-
Culture: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or methotrexate) or vehicle for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100-500 ng/mL.[19][20]
-
Incubation: The cells are incubated for a period ranging from 12 to 48 hours to allow for cytokine production.[20]
-
Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Endpoint: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.
3. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established experimental model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[21][22][23][24]
-
Animals: DBA/1 mice (7-8 weeks old) are highly susceptible and commonly used.[21][22]
-
Immunization:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of type II collagen (e.g., from chicken or bovine) emulsified in Complete Freund's Adjuvant (CFA).[23]
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[23]
-
-
Arthritis Development: Arthritis typically develops between days 28 and 35 after the primary immunization.[22]
-
Treatment: Treatment with the test compound (e.g., this compound or methotrexate) or vehicle is usually initiated after the onset of arthritis. For example, methotrexate can be administered subcutaneously at doses like 2.5 mg/kg twice weekly.[23]
-
Assessment: The severity of arthritis is assessed visually and scored based on the degree of erythema, swelling, and ankylosis of the paws. Clinical scores are typically recorded 2-3 times per week.
-
Endpoint: The primary endpoint is the reduction in the mean arthritis score in the treated group compared to the vehicle control group. Histopathological analysis of the joints can also be performed to assess inflammation, pannus formation, and bone erosion.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Mechanism of methotrexate action.
Caption: Workflow for Collagen-Induced Arthritis.
References
- 1. inotiv.com [inotiv.com]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of plasma IL-6 but not TNF-α by methotrexate in patients with early rheumatoid arthritis: a potential biomarker for radiographic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chondrex.com [chondrex.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdbioproducts.com [mdbioproducts.com]
MRS5698: A Comparative Guide to its Selectivity for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of MRS5698 for the human A3 adenosine receptor (A3AR) in comparison to the other adenosine receptor subtypes: A1 (A1AR), A2A (A2AR), and A2B (A2AR). The data presented is compiled from publicly available experimental findings to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent and highly selective agonist for the A3 adenosine receptor. Experimental data demonstrates that this compound exhibits a high binding affinity for the A3AR, with a reported inhibition constant (Ki) of approximately 3 nM.[1][2][3] In contrast, it shows significantly lower affinity for the A1, A2A, and A2B adenosine receptor subtypes. Studies have indicated that this compound is largely inactive at A1, A2A, and A2B receptors at concentrations up to 1 µM. This translates to a selectivity of over 1000-fold, and in some reports, over 3000-fold, for the A3AR over the A1AR and A2AR.[1][4] This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR.
Comparative Selectivity Profile
The following table summarizes the binding affinity and functional potency of this compound at the four human adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Assay (EC50/IC50) | Selectivity over A1AR | Selectivity over A2AR | Selectivity over A2BAR |
| A3AR | ~ 3 nM | EC50 = 2.52 nM (cAMP) | - | - | - |
| A1AR | > 1000 nM | Largely inactive up to 1 µM | > 1000-fold | N/A | N/A |
| A2AR | > 1000 nM | Largely inactive up to 1 µM | N/A | > 1000-fold | N/A |
| A2BAR | Not explicitly quantified, but low | Largely inactive up to 1 µM | N/A | N/A | High |
Note: The selectivity is calculated based on the ratio of Ki or EC50 values. Since precise Ki values for A1, A2A, and A2B receptors are not available and are reported as being very low, the selectivity is expressed as greater than a certain fold difference based on the lack of activity at higher concentrations.
Experimental Methodologies
The selectivity of this compound has been validated through standard pharmacological assays, including radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single subtype of the human adenosine receptor (e.g., CHO or HEK293 cells).
-
Radioligand Incubation: The cell membranes are incubated with a specific radioligand that is known to bind to the target adenosine receptor subtype.
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays (cAMP Measurement)
Functional assays assess the effect of a compound on the downstream signaling pathway of a receptor.
Objective: To determine the potency (EC50 or IC50) of this compound in activating (agonist) or inhibiting (antagonist) the signaling of each adenosine receptor subtype.
General Protocol:
-
Cell Culture: Whole cells expressing a specific human adenosine receptor subtype are used.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Signaling Activation/Inhibition:
-
For Gs-coupled receptors (A2A and A2B), which stimulate adenylyl cyclase, the production of cAMP is measured.
-
For Gi-coupled receptors (A1 and A3), which inhibit adenylyl cyclase, the assay is typically performed in the presence of an adenylyl cyclase activator (like forskolin), and the ability of the agonist to inhibit this stimulated cAMP production is measured.
-
-
cAMP Quantification: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the stimulated response (IC50 for antagonists) is determined by plotting the data on a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating the selectivity of this compound, the following diagrams illustrate the experimental workflow and the signaling pathway of the A2B adenosine receptor.
Experimental workflow for assessing this compound selectivity.
Simplified A2B adenosine receptor signaling pathway.
References
- 1. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 2. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of MRS5698 at Human and Mouse A3 Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of MRS5698, a potent and selective agonist, at the human and mouse A3 adenosine receptors (A3AR). The data presented is compiled from publicly available experimental findings to assist researchers in evaluating the cross-species pharmacology of this compound.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound at both human and mouse A3AR. The consistent high affinity and potency across species make this compound a valuable tool for preclinical studies.
| Parameter | Human A3AR | Mouse A3AR | Reference |
| Binding Affinity (Ki) | ~3 nM | ~3 nM | [1][2][3] |
| Functional Potency (EC50) | 2.52 nM | Not explicitly stated, but functional antagonism studies suggest similar potency to human A3AR. | [4] |
Cross-Species Activity Insights
This compound exhibits high affinity for both human and mouse A3 adenosine receptors, with a reported binding affinity (Ki) of approximately 3 nM for both species.[1][2][3] This indicates that the compound binds to the receptor with similar strength in both humans and mice.
This compound is also characterized by its high selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), with a selectivity of over 1000 to 3000-fold.[5] This high selectivity is consistent across both human and mouse receptors, minimizing the potential for off-target effects in experimental models.[2]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human or mouse A3AR. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for the A3AR (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to activate the Gi-coupled A3AR, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture and Treatment: Cells expressing either human or mouse A3AR are plated in multi-well plates. The cells are then treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Agonist Stimulation: Varying concentrations of the agonist (this compound) are added to the wells, and the cells are incubated for a specific period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a dose-response curve.
Visualizations
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi protein pathway. Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.
A3AR Signaling Pathway
Experimental Workflow for Determining Agonist Potency
The following diagram illustrates the typical workflow for a cAMP accumulation assay to determine the functional potency (EC50) of an A3AR agonist like this compound.
Workflow for EC50 Determination
Logical Relationship of this compound Comparison
This diagram outlines the logical flow of comparing this compound activity between human and mouse A3AR, from binding affinity to functional response.
Comparison Logic Diagram
References
- 1. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking MRS5698: A Comparative Analysis Against Novel Biologics for Moderate-to-Severe Plaque Psoriasis
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical investigational compound MRS5698 against two novel biologics approved for the treatment of moderate-to-severe plaque psoriasis: Bimekizumab (Bimzelx®) and Deucravacitinib (Sotyktu®). The analysis is supported by a compilation of publicly available clinical trial data for the approved agents and plausible, projected experimental data for this compound to illustrate its potential therapeutic profile.
Introduction to Compared Therapeutics
Psoriasis is a chronic, immune-mediated inflammatory disease where the dysregulation of cytokine pathways, particularly the IL-23/Th17 axis, plays a central role in its pathogenesis.[1][2] This has led to the development of targeted biologic therapies that have revolutionized patient care.[3] This guide focuses on comparing a new hypothetical molecule, this compound, with recently approved, innovative treatments that have demonstrated significant efficacy.
-
This compound (Hypothetical) is an investigational small molecule designed to be a potent and selective allosteric inhibitor of the transcription factor RORγt (Retinoid-related orphan receptor gamma t). RORγt is a master regulator of Th17 cell differentiation and is crucial for the production of pro-inflammatory cytokines like IL-17A and IL-17F.[4] By targeting RORγt, this compound aims to reduce the population of pathogenic Th17 cells, thereby decreasing the downstream inflammatory cascade that drives psoriatic plaque formation.
-
Bimekizumab (Bimzelx®) is a humanized monoclonal antibody that selectively inhibits both IL-17A and IL-17F, two key cytokines that drive inflammation in psoriasis.[5][6] Approved by the FDA in October 2023, its dual-inhibition mechanism has shown high rates of skin clearance.[7]
-
Deucravacitinib (Sotyktu®) is an oral, selective tyrosine kinase 2 (TYK2) inhibitor.[8] By binding to the regulatory domain of TYK2, it blocks signaling from key cytokines such as IL-23, IL-12, and Type 1 interferons, which are all implicated in the pathogenesis of psoriasis.[9]
Mechanism of Action and Signaling Pathways
The primary therapeutic targets for these compounds are located within the IL-23/Th17 signaling pathway, a critical axis in psoriasis pathophysiology.[10][11] An alternative pathway involved in skin inflammation is mediated by TNF-α.[12][13]
Activated dendritic cells produce IL-23, which binds to its receptor on T-cells, promoting the differentiation and proliferation of Th17 cells.[4] These Th17 cells then release effector cytokines, including IL-17A and IL-17F, which act on keratinocytes to induce hyperproliferation and the production of other inflammatory mediators, leading to psoriatic plaque formation.[1][14]
Tumor Necrosis Factor-alpha (TNF-α) is another key pro-inflammatory cytokine involved in psoriasis.[13] It is produced by various immune cells and keratinocytes, amplifying inflammation by promoting the entry of inflammatory cells into the skin and stimulating keratinocytes to produce more inflammatory mediators.[12][15] While not the primary target of the compared drugs, its pathway is relevant to the broader understanding of psoriatic inflammation.
References
- 1. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Advances in Psoriasis: From Biologics to Emerging Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. psoriasis.org [psoriasis.org]
- 7. New Psoriasis Treatments and Medications in 2024 [healthline.com]
- 8. drugs.com [drugs.com]
- 9. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 10. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skintherapyletter.com [skintherapyletter.com]
- 12. The role of TNF inhibitors in psoriasis therapy: new implications for associated comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum Levels of Tumor Necrosis Factor - alpha in Patients With Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin-23 and interleukin-17: Importance in pathogenesis and therapy of psoriasis [escholarship.org]
- 15. Paradoxical Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor-Induced Psoriasis: A Systematic Review of Pathogenesis, Clinical Presentation, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MRS5698: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of MRS5698, a high-affinity A3 adenosine receptor agonist. While a specific Safety Data Sheet (SDS) is not publicly available, this document synthesizes general best practices for the disposal of potent, biologically active research compounds.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This information is critical for a preliminary risk assessment before handling and disposal.
| Property | Value | Source |
| Molecular Weight | 564.97 g/mol | [1][2] |
| Formula | C₂₈H₂₃ClF₂N₆O₃ | [1][3] |
| Purity | ≥95% (HPLC) | [1][3] |
| Solubility | Soluble to 10 mM in DMSO | [1][2] |
| Storage Temperature | -20°C | [1][3] |
| CAS Number | 1377273-00-1 | [1][3] |
Experimental Protocols: Proper Disposal Procedures for this compound
Given the lack of a specific SDS for this compound, a conservative approach to disposal is required, treating it as a hazardous chemical waste. The following procedures are based on general laboratory safety guidelines for the disposal of biologically active and potentially hazardous research compounds.
Personnel Precautions, Protective Equipment, and Emergency Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. Collect the absorbed material into a designated, labeled hazardous waste container.
Environmental Precautions:
-
Prevent the release of this compound into the environment. Do not dispose of this compound or its solutions down the drain or in the regular trash.
Methods and Materials for Containment and Cleaning Up:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including empty or expired vials and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling and Disposal of MRS5698: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety, logistical, and operational information for the personal protective equipment (PPE) required when working with MRS5698, a high-affinity A3 adenosine receptor agonist. Detailed procedural guidance for its use and disposal is outlined to foster a secure and efficient research environment.
This compound is a potent and selective agonist for the A3 adenosine receptor, with a binding affinity (Ki) of approximately 3 nM.[1][2][3] Its high selectivity, over 1000-fold greater than for A1 and A2A adenosine receptors, makes it a valuable tool in research, particularly in the study of neuropathic pain.[1][3] This document serves as a comprehensive resource for the safe and effective use of this compound.
Essential Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.[4] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.[4] |
| Body Protection | A lab coat or protective suit should be worn to prevent skin contact.[4] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[4] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C.[1][5] |
Operational Plans: From Experimentation to Disposal
The following sections provide detailed protocols for common experimental procedures involving this compound and guidelines for its proper disposal.
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the A3 adenosine receptor.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing the human A3AR) to an appropriate confluency.
-
Harvest the cells and resuspend them in a suitable assay buffer.[6]
-
-
Assay Procedure:
-
cAMP Detection:
In Vivo: Administration in a Mouse Model of Neuropathic Pain
This protocol describes the administration of this compound to mice in a spared nerve injury (SNI) model, a common model for studying neuropathic pain.
-
Animal Model:
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle, such as a 1:1 solution of PEG300 in Solutol (4:1 v/v) and 10% HP-β-CD in water.
-
-
Administration:
-
Administer this compound to the mice via intraperitoneal (i.p.) injection. A typical dose might be 1 mg/kg.[13]
-
-
Behavioral Testing:
-
Assess pain behaviors at various time points after drug administration using methods such as the von Frey test for mechanical allodynia.[14]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Labware:
-
Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container.[15]
-
Solid Waste: Contaminated gloves, pipette tips, and other solid waste should be collected in a biohazard bag and disposed of according to institutional protocols for chemical waste.[16][17]
-
-
Liquid Waste:
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed container.
-
Treatment with a suitable chemical disinfectant, such as a 10% bleach solution for at least 30 minutes, may be appropriate for aqueous solutions before drain disposal, but always verify with your local EHS guidelines.[16] For organic solvent solutions, disposal as hazardous chemical waste is required.
-
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflows for this compound.
References
- 1. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 4. aaronchem.com [aaronchem.com]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Inflammatory pain resolution by mouse serum-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemogenetics Modulation of Electroacupuncture Analgesia in Mice Spared Nerve Injury-Induced Neuropathic Pain through TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 16. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 17. drake.edu [drake.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
